molecular formula C24H25NO8 B1680901 Sch 38519

Sch 38519

Cat. No.: B1680901
M. Wt: 455.5 g/mol
InChI Key: JZGRDBGLULKCDD-HFJLKIIDSA-N
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Description

Sch 38519 is a benzoisochromanequinone.
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione has been reported in Thermomonospora with data available.
structure given in first source;  isolated from Thermomonospora

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRDBGLULKCDD-HFJLKIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of Sch 38519: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519, a naturally derived isochromanequinone, has been identified as a notable inhibitor of platelet aggregation. This technical guide synthesizes the available data on its mechanism of action, focusing on its inhibitory effects on thrombin-induced platelet activation. Due to the inaccessibility of the full text of the original research publication, this document provides a comprehensive overview based on publicly available data, general knowledge of platelet signaling, and standardized experimental protocols. This guide aims to serve as a foundational resource for researchers investigating this compound or similar antiplatelet agents.

Introduction

This compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora sp.[1] It has demonstrated significant biological activity, primarily as an inhibitor of platelet aggregation.[1][2][3] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent and for its use as a tool in hematological research. This document collates the known quantitative data, outlines probable experimental methodologies, and visualizes the potential signaling pathways involved in its antiplatelet activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in terms of its half-maximal inhibitory concentration (IC50) against key platelet activation events. The available data is summarized in the table below.

Activity Agonist System IC50 (µg/mL) Reference
Platelet Aggregation InhibitionThrombinHuman Platelets68[1][3]
Serotonin Secretion InhibitionThrombinHuman Platelets61

This compound also exhibits antibacterial properties, with the following reported mean minimum inhibitory concentrations (MICs):

Bacterial Type Mean MIC (µg/mL)
Gram-positive0.92
Gram-negative122.1

Core Mechanism of Action: Inhibition of Thrombin-Induced Platelet Aggregation

The primary mechanism of action of this compound is the inhibition of thrombin-induced platelet aggregation.[1][2][3] Thrombin is a potent platelet agonist that initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation, ultimately forming a platelet plug.

While the precise molecular target of this compound has not been publicly elucidated, its ability to inhibit thrombin-induced aggregation suggests it interferes with one or more key steps in the thrombin signaling pathway. Thrombin activates platelets primarily through the Protease-Activated Receptors (PARs), PAR1 and PAR4, on the platelet surface.[4][5][6] This activation triggers downstream signaling through G-proteins, leading to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][5][6]

Given that this compound is an inhibitor of this process, it could potentially act at several points in this pathway.

Visualizing the Potential Mechanism

The following diagram illustrates the general pathway of thrombin-induced platelet aggregation and highlights potential points of inhibition by this compound.

Thrombin_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 Binds & Activates Gq Gq PAR1_4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_Secretion Granule Secretion (e.g., ADP, Serotonin) Ca_release->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Granule_Secretion->Aggregation Promotes Sch38519_target Potential Target of this compound Sch38519_target->PAR1_4 Antagonism? Sch38519_target->PLC Inhibition? Sch38519_target->Ca_release Inhibition?

Caption: General Thrombin-Induced Platelet Aggregation Pathway and Potential this compound Targets.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, a standard methodology for assessing thrombin-induced platelet aggregation is outlined below. This protocol is based on established laboratory practices.[7][8]

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Centrifugation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • PRP Collection: The supernatant PRP is carefully collected. A portion of the remaining blood is centrifuged at a high speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
  • Instrumentation: A light transmission aggregometer is used for this assay.

  • Baseline Calibration: The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).

  • Incubation: A sample of PRP is placed in a cuvette with a stir bar and incubated at 37°C in the aggregometer.

  • Addition of this compound: A known concentration of this compound (or vehicle control) is added to the PRP and incubated for a specified period.

  • Induction of Aggregation: Thrombin is added to the cuvette to induce platelet aggregation. The final concentration of thrombin should be one that induces a submaximal aggregation response in control samples.

  • Data Recording: The change in light transmission is recorded over time as the platelets aggregate. The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

  • IC50 Determination: The assay is repeated with a range of this compound concentrations to generate a dose-response curve, from which the IC50 value can be calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (Sodium Citrate) Low_Speed_Cent Low-Speed Centrifugation (200 x g, 20 min) Blood_Collection->Low_Speed_Cent PRP_Collection Collect Platelet-Rich Plasma (PRP) Low_Speed_Cent->PRP_Collection High_Speed_Cent High-Speed Centrifugation (1500 x g, 15 min) Low_Speed_Cent->High_Speed_Cent Remaining Blood Platelet_Count Adjust Platelet Count in PRP with PPP PRP_Collection->Platelet_Count PPP_Collection Collect Platelet-Poor Plasma (PPP) High_Speed_Cent->PPP_Collection PPP_Collection->Platelet_Count Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) Platelet_Count->Calibration Incubation Incubate PRP at 37°C Platelet_Count->Incubation Add_Inhibitor Add this compound or Vehicle Incubation->Add_Inhibitor Add_Agonist Add Thrombin Add_Inhibitor->Add_Agonist Record_Data Record Light Transmission Add_Agonist->Record_Data Analyze Analyze Data & Determine IC50 Record_Data->Analyze

References

Sch 38519: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Sch 38519, an isochromanequinone natural product. It details the discovery of the compound, its microbial origin, and its initial characterization as a platelet aggregation inhibitor and antimicrobial agent. This guide consolidates available quantitative data, outlines experimental methodologies, and presents key information in a structured format to support further research and development efforts.

Discovery and Origin

This compound was discovered as a novel natural product by scientists at Schering-Plough Research. The compound is a fungal metabolite, isolated from the fermentation broth of a strain of the actinomycete genus Thermomonospora.[1][2] The producing organism was identified as a species of Thermomonospora.[2][3] The discovery was the result of a screening program aimed at identifying novel inhibitors of platelet aggregation.

Taxonomy of the Producing Organism

The producing microorganism was identified as belonging to the genus Thermomonospora. The specific strain designation and detailed taxonomic identification were described in the primary publication by Patel et al. (1989).[2][3]

Physicochemical Properties

This compound is classified as an isochromanequinone.[1] Its chemical structure was elucidated using various spectroscopic techniques.

PropertyValue
CAS Number 114970-20-6
Molecular Formula C24H25NO8
Molecular Weight 455.46 g/mol

Biological Activity

This compound was initially characterized for its effects on platelet aggregation and its antimicrobial properties.

Platelet Aggregation Inhibition

This compound demonstrated inhibitory effects on platelet function. Specifically, it was shown to inhibit thrombin-induced aggregation of human platelets.[2] It also inhibits the secretion of serotonin from human platelets.[1]

AssayIC50
Thrombin-Induced Platelet Aggregation68 µg/mL[2]
Serotonin Secretion in Human Platelets61 µg/mL[1]
Antimicrobial Activity

In addition to its effects on platelets, this compound exhibits activity against a range of bacteria. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.[2]

Bacterial TypeMean MIC
Gram-positive bacteria0.92 µg/mL[1]
Gram-negative bacteria122.1 µg/mL[1]

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the discovery and characterization of this compound, based on standard practices and the available information.

Fermentation and Isolation
  • Fermentation: The Thermomonospora sp. would have been cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

  • Isolation: The compound would have been extracted from the fermentation broth and mycelium using solvent extraction. Subsequent purification would have involved chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was likely determined using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) to establish the connectivity of atoms.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and the chromophore.

Platelet Aggregation Assays

The inhibitory activity of this compound on platelet aggregation would have been assessed using platelet-rich plasma (PRP) or washed platelets. A typical experimental workflow is outlined below.

G cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood Blood PRP PRP Blood->PRP Centrifugation Washed_Platelets Washed_Platelets PRP->Washed_Platelets Washing Incubation Incubation Washed_Platelets->Incubation Add this compound Aggregation Aggregation Incubation->Aggregation Add Thrombin Measurement Measurement Aggregation->Measurement Aggregometer Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate IC50 G Thrombin Thrombin PAR-1 PAR-1 Thrombin->PAR-1 activates Gq Gq PAR-1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca++ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet_Aggregation Ca_mobilization->Platelet_Aggregation PKC_activation->Platelet_Aggregation Sch38519 This compound Sch38519->PAR-1 inhibits? Sch38519->PLC inhibits?

References

Sch 38519: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Isochromanequinone Antibiotic and Platelet Aggregation Inhibitor.

Introduction

Sch 38519 is a naturally occurring isochromanequinone compound isolated from a strain of the thermophilic actinomycete, Thermomonospora sp..[1] First described in 1989, this molecule has garnered interest due to its dual biological activities as both a platelet aggregation inhibitor and a broad-spectrum antibiotic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure characteristic of isochromanequinone antibiotics. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3aR,5R,9R,10S,11S,13R,14bS)-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[2][3]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trioneN/A
CAS Number 114970-20-6[1][4]
Molecular Formula C₂₄H₂₅NO₈[1][4]
Molecular Weight 455.46 g/mol [1]
SMILES O=C1C2=C(C(C3=C1[C@]4([H])--INVALID-LINK--([H])O[C@@H]3C)=O)C(O)=CC5=C2--INVALID-LINK--N(C)C">C@@HO[C@]56C[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[4]
Calculated logP 1.15190N/A

Biological Activity

This compound exhibits two primary biological functions: inhibition of platelet aggregation and antibacterial activity.

Platelet Aggregation Inhibition

This compound is an inhibitor of thrombin-induced platelet aggregation. In human platelet-rich plasma, it has been shown to inhibit aggregation with a half-maximal inhibitory concentration (IC₅₀) of 68 µg/mL.

Table 2: In Vitro Biological Activity of this compound

ActivityTarget/AgonistTest SystemIC₅₀ / MICSource
Platelet Aggregation InhibitionThrombinHuman Platelet-Rich Plasma68 µg/mL[1]
Antibacterial ActivityGram-positive bacteriaBroth MicrodilutionMean MIC: 0.92 µg/mLN/A
Antibacterial ActivityGram-negative bacteriaBroth MicrodilutionMean MIC: 122.1 µg/mLN/A

Thrombin is a potent platelet agonist that activates platelets through the Protease-Activated Receptor (PAR) family, specifically PAR1 and PAR4 on human platelets.[5][6][7][8] The precise mechanism by which this compound inhibits this pathway has not been fully elucidated in the available literature. However, it is hypothesized to interfere with the downstream signaling cascade initiated by PAR activation.

The binding of thrombin to PARs triggers a signaling cascade involving G-proteins (Gq and G12/13), leading to the activation of Phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of the GPIIb/IIIa receptors, which bind fibrinogen, leading to platelet aggregation.[10][11] It is plausible that this compound, as an isochromanequinone, may interfere with one or more key enzymes or signaling molecules within this pathway.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR PAR1 / PAR4 Thrombin->PAR activates Gq Gq PAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates GPIIb_IIIa_activation GPIIb/IIIa Activation Ca_release->GPIIb_IIIa_activation PKC->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation leads to Sch38519 This compound Sch38519->Platelet_Aggregation Inhibits

Caption: Hypothesized inhibition of the thrombin-induced platelet aggregation pathway by this compound.

Antibacterial Activity

This compound demonstrates significant activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. The mean Minimum Inhibitory Concentrations (MICs) highlight this differential activity.

The precise antibacterial mechanism of this compound is not well-defined in the reviewed literature. However, quinone-containing compounds are known to exert their antimicrobial effects through various mechanisms.[12] These can include the inhibition of nucleic acid and protein synthesis, disruption of the cell membrane, and interference with cellular respiration by generating reactive oxygen species.[13] The isochromanequinone scaffold of this compound likely contributes to one or more of these antibacterial actions.[14][15][16]

Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_antibacterial Antibacterial Susceptibility Test Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Centrifugation to prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with this compound PRP_Preparation->Incubation Aggregation_Induction Induction with Thrombin Incubation->Aggregation_Induction Measurement Measurement of Light Transmittance (Aggregometer) Aggregation_Induction->Measurement Bacterial_Culture Bacterial Culture (Gram+/Gram-) Inoculum_Prep Inoculum Preparation (Standardized Density) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Dilutions with Bacteria Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of This compound in Broth Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C) Inoculation->Incubation_MIC MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Incubation_MIC->MIC_Determination

Caption: Generalized experimental workflows for assessing the biological activity of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited. For the specific parameters used in the original characterization of this compound, it is recommended to consult the primary literature.

Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[17][18][19][20]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant PRP.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Aggregation Assay:

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period.

    • Initiate platelet aggregation by adding a standard concentration of thrombin.

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

    • The percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation. The IC₅₀ value is determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][21][22][23][24]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

Conclusion

This compound is a bioactive natural product with demonstrated potential as both an antiplatelet and an antibacterial agent. Its complex chemical structure and dual activities make it an interesting subject for further research and development. Elucidation of its precise mechanisms of action could pave the way for the design of novel therapeutic agents targeting platelet aggregation and bacterial infections. This guide provides a foundational understanding of this compound for scientists and researchers looking to explore its therapeutic potential.

References

Production of Sch 38519 by Thermomonospora sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Sch 38519, a novel platelet aggregation inhibitor, by the actinomycete Thermomonospora sp. The document covers the available data on its biological activity, outlines generalized experimental protocols for its fermentation and purification, and illustrates key conceptual pathways relevant to its production.

Core Concepts and Quantitative Data

This compound is an isochromanequinone compound produced by Thermomonospora sp. SCC 1793.[1] It is structurally related to other known antibiotics such as medermycin, lactoquinomycin, and granaticin.[1] The primary biological activity of interest for this compound is its ability to inhibit thrombin-induced platelet aggregation.[1][2] Additionally, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2]

ParameterValueReference
Producing OrganismThermomonospora sp. SCC 1793[1]
Compound ClassIsochromanequinone[1]
Primary Biological ActivityPlatelet Aggregation Inhibitor[1][2]
IC50 (Thrombin-Induced Platelet Aggregation)68 µg/mL[1][2]
Other ActivitiesAntibacterial (Gram-positive and Gram-negative)[1][2]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the fermentation of actinomycetes and the purification of secondary metabolites. Specific details for the production of this compound are limited in publicly available literature; therefore, these should be considered as starting points for process development.

Fermentation of Thermomonospora sp. for this compound Production

This protocol describes a representative batch fermentation process. A chemically defined medium was noted to favor the production of this compound.[1]

Objective: To cultivate Thermomonospora sp. SCC 1793 for the production of this compound.

Materials:

  • Thermomonospora sp. SCC 1793 culture

  • Seed culture medium (e.g., GYM Streptomyces Medium or similar)

  • Production medium (a chemically defined medium is preferred[1])

  • Shake flasks or fermenter

  • Incubator shaker

  • Aseptic transfer equipment

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Thermomonospora sp. SCC 1793 from a stock culture to a flask containing a suitable seed medium.

    • Incubate at an appropriate temperature for thermophilic actinomycetes (typically 45-55°C) with agitation (e.g., 200-250 rpm) for 2-3 days, or until sufficient growth is achieved.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture under the same temperature and agitation conditions for an extended period, generally 7-14 days. Secondary metabolite production often occurs during the stationary phase of growth.

    • Monitor the fermentation broth periodically for pH, cell growth, and the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Harvesting:

    • After the incubation period, harvest the fermentation broth.

    • Separate the mycelial biomass from the culture filtrate by centrifugation or filtration. This compound is recovered from the fermentation filtrate.[1]

Isolation and Purification of this compound

This protocol is based on the described multi-step purification process for this compound.[1]

Objective: To isolate and purify this compound from the fermentation filtrate.

Materials:

  • Fermentation filtrate

  • Macroreticular resin (e.g., Amberlite XAD series)

  • Ion exchange chromatography column and resins

  • Reverse-phase HPLC system with a suitable column (e.g., C18)

  • Appropriate buffers and organic solvents (e.g., methanol, acetonitrile, water)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Initial Capture on Macroreticular Resin:

    • Pass the clarified fermentation filtrate through a column packed with a macroreticular resin to adsorb this compound.[1]

    • Wash the column with water to remove salts and polar impurities.

    • Elute the bound compounds with an organic solvent such as methanol or acetone.

    • Concentrate the eluate under reduced pressure.

  • Ion Exchange Chromatography:

    • Dissolve the concentrated extract in an appropriate buffer and load it onto an ion exchange chromatography column.[1]

    • Wash the column to remove non-binding components.

    • Apply a salt gradient (e.g., 0-1 M NaCl) to elute the bound compounds.

    • Collect fractions and analyze for the presence of this compound. Pool the active fractions.

  • Reverse-Phase HPLC:

    • Further purify the pooled fractions by reverse-phase HPLC.[1]

    • Inject the sample onto a semi-preparative or preparative C18 column.

    • Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Monitor the elution profile with a UV detector at a suitable wavelength.

    • Collect the peak corresponding to this compound.

    • Desalt and concentrate the purified fraction to obtain the final compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the conceptual and experimental workflows related to the production of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing strain Thermomonospora sp. SCC 1793 seed Seed Culture Development strain->seed prod Production Fermentation seed->prod harvest Harvest & Biomass Separation prod->harvest resin Macroreticular Resin Adsorption harvest->resin ionex Ion Exchange Chromatography resin->ionex rphplc Reverse-Phase HPLC ionex->rphplc pure_cmpd Pure this compound rphplc->pure_cmpd

Caption: Experimental workflow for this compound production.

G cluster_input Environmental Signals cluster_regulation Cellular Regulation cluster_output Biosynthesis nutrient_lim Nutrient Limitation (e.g., Carbon, Nitrogen) growth_phase Entry into Stationary Phase nutrient_lim->growth_phase stress Other Stresses stress->growth_phase regulatory_casc Activation of Regulatory Genes growth_phase->regulatory_casc bgc Expression of Biosynthetic Gene Cluster regulatory_casc->bgc sch38519 This compound Production bgc->sch38519

Caption: General pathway for secondary metabolite induction.

References

Sch 38519: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Sch 38519, an isochromanequinone natural product. The information is compiled from available scientific literature and presented for an audience with a background in pharmacology and drug discovery.

Core Biological Activities

This compound, a metabolite isolated from the fermentation broth of Thermomonospora sp. SCC 1793, exhibits two primary biological activities: inhibition of platelet aggregation and broad-spectrum antibacterial effects.

Inhibition of Platelet Aggregation

This compound has been demonstrated to be an inhibitor of platelet aggregation and associated secretory processes. Specifically, it inhibits thrombin-induced aggregation of human platelets and the subsequent release of serotonin. The quantitative measures of this activity are summarized below.

Table 1: In Vitro Anti-Platelet Activity of this compound

ParameterAgonistSystemValueReference
IC50 ThrombinHuman Platelets68 µg/mL[1][2]
IC50 ThrombinHuman Platelets61 µg/mL[1]
Antibacterial Spectrum

This compound demonstrates potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. The mean Minimum Inhibitory Concentrations (MICs) are presented in the following table.

Table 2: Antibacterial Spectrum of this compound

Bacterial TypeMean MICReference
Gram-positive0.92 µg/mL[1]
Gram-negative122.1 µg/mL[1]

Putative Mechanism of Action: Inhibition of Thrombin-Induced Platelet Aggregation

While the precise molecular target of this compound within the platelet activation cascade has not been definitively elucidated in the available literature, its inhibitory action on thrombin-induced aggregation suggests interference with one or more key signaling events downstream of thrombin receptor activation. The following diagram illustrates the established signaling pathway for thrombin-induced platelet aggregation, highlighting potential points of inhibition for a compound like this compound.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 Activates Gq Gq PAR1_4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization (from dense stores) IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_Secretion Dense Granule Secretion (Serotonin, ADP) Ca_Mobilization->Granule_Secretion Triggers PKC->Granule_Secretion Potentiates Aggregation Platelet Aggregation Granule_Secretion->Aggregation Promotes Sch38519_target Potential Inhibition by this compound Sch38519_target->PLC Sch38519_target->Ca_Mobilization Sch38519_target->PKC

Caption: Putative signaling pathway of thrombin-induced platelet aggregation and potential inhibitory targets for this compound.

Experimental Methodologies

The following sections outline general experimental protocols relevant to the characterization of this compound. It is important to note that these are standardized methodologies, and the specific parameters used in the original studies on this compound may have varied.

Platelet Aggregation Assay (General Protocol)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

  • Materials:

    • Freshly drawn human whole blood (anticoagulated with sodium citrate)

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • Thrombin (agonist)

    • This compound (test compound)

    • Saline or appropriate vehicle

    • Light transmission aggregometer

  • Procedure:

    • Prepare PRP and PPP by differential centrifugation of whole blood.

    • Adjust the platelet count of the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control at 37°C with stirring.

    • Initiate platelet aggregation by adding a standard concentration of thrombin.

    • Record the change in light transmission over time.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined from a dose-response curve.

Platelet_Aggregation_Workflow start Start blood_collection Collect Human Whole Blood start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) blood_collection->prp_prep incubation Incubate PRP with This compound or Vehicle prp_prep->incubation add_agonist Add Thrombin (Agonist) incubation->add_agonist measure_agg Measure Aggregation (Light Transmission) add_agonist->measure_agg analyze Calculate % Inhibition and IC50 measure_agg->analyze end End analyze->end

Caption: General workflow for an in vitro platelet aggregation assay.

Serotonin Release Assay (General Protocol)

This assay quantifies the release of serotonin from platelet-dense granules upon activation.

  • Materials:

    • Washed human platelets

    • [14C]-Serotonin

    • Thrombin (agonist)

    • This compound (test compound)

    • Scintillation fluid and counter

  • Procedure:

    • Label washed platelets by incubation with [14C]-Serotonin.

    • Wash the platelets to remove unincorporated radiolabel.

    • Pre-incubate the labeled platelets with various concentrations of this compound or vehicle control.

    • Stimulate serotonin release by adding thrombin.

    • Terminate the reaction and separate the platelets from the supernatant by centrifugation.

    • Measure the radioactivity in the supernatant using liquid scintillation counting.

    • Calculate the percentage of serotonin release and the inhibition by this compound.

    • Determine the IC50 value from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strains (Gram-positive and Gram-negative)

    • Mueller-Hinton Broth (MHB)

    • This compound (test compound)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

MIC_Determination_Workflow start Start serial_dilution Prepare Serial Dilutions of this compound in Broth start->serial_dilution inoculation Inoculate with Standardized Bacterial Culture serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a natural product with a dual activity profile, acting as both a platelet aggregation inhibitor and an antibacterial agent. Its potency against Gram-positive bacteria is particularly noteworthy. Further research is warranted to elucidate its precise mechanism of action in inhibiting platelet function, which could inform the development of novel anti-thrombotic agents. Additionally, its antibacterial properties, especially in the context of rising antibiotic resistance, merit further investigation. The isochromanequinone scaffold of this compound presents an interesting starting point for medicinal chemistry efforts to optimize its potency and selectivity for either of its biological activities.

References

Sch 38519 as a platelet aggregation inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sch 38519: A Platelet Aggregation Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent platelet aggregation inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction

This compound is an isochromanequinone fungal metabolite originally isolated from the fermentation broth of a Thermomonospora species.[1] It is recognized for its inhibitory effects on platelet aggregation, particularly in response to thrombin.[1][2] Beyond its antiplatelet activity, this compound has also demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] This dual activity makes it a compound of interest for further investigation in both thrombosis and infectious diseases.

Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibitors of this process are vital therapeutic agents for the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.[3] this compound represents a naturally derived compound with the potential to contribute to this class of therapeutics.

Quantitative Data

The inhibitory activity of this compound on human platelet function has been quantified in several key studies. The following table summarizes the available data on its efficacy.

Parameter Agonist Value Units Source
IC50 (Platelet Aggregation)Thrombin68µg/mL[1][2]
IC50 (Serotonin Secretion)Thrombin61µg/mL[1]
Mean MIC (Gram-positive bacteria)-0.92µg/mL[1]
Mean MIC (Gram-negative bacteria)-122.1µg/mL[1]

Mechanism of Action & Signaling Pathways

The precise mechanism by which this compound inhibits platelet aggregation is not fully elucidated in the currently available public information. However, its inhibitory action on thrombin-induced aggregation and serotonin secretion suggests an interference with the thrombin receptor signaling cascade. Thrombin is a potent platelet agonist that signals through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. Activation of these G-protein coupled receptors initiates a series of intracellular events leading to platelet activation, granule secretion, and conformational changes in integrin αIIbβ3, ultimately resulting in platelet aggregation.

A proposed, though not yet fully detailed, signaling pathway is illustrated below. Further research is required to pinpoint the specific molecular target(s) of this compound within this cascade.

G Proposed Signaling Pathway for Thrombin-Induced Platelet Aggregation and Potential Inhibition by this compound Thrombin Thrombin PAR PAR1 / PAR4 Receptor Thrombin->PAR Gq Gq PAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Integrin_Activation Integrin αIIbβ3 Activation Ca_release->Integrin_Activation Granule_Secretion Granule Secretion (e.g., ADP, Serotonin) PKC->Granule_Secretion PKC->Integrin_Activation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Sch38519 This compound Sch38519->PLC Potential Inhibition Point Sch38519->Ca_release Potential Inhibition Point Sch38519->PKC Potential Inhibition Point

Caption: Proposed thrombin signaling cascade in platelets and potential points of inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the likely protocols used to characterize the activity of this compound, based on standard practices in platelet research.

Preparation of Platelet-Rich Plasma (PRP)

A standardized protocol for the preparation of PRP is fundamental for in vitro platelet aggregation studies.

G Workflow for Preparation of Platelet-Rich Plasma (PRP) A Whole Blood Collection (with anticoagulant, e.g., citrate) B Centrifugation (Low Speed) (e.g., 200 x g for 15 minutes) A->B C Separation of Supernatant B->C E Remaining Blood Components (Red and White Blood Cells) B->E Pellet D Platelet-Rich Plasma (PRP) C->D Supernatant

Caption: Standard workflow for the isolation of platelet-rich plasma from whole blood.

Methodology:

  • Blood Collection: Whole human blood is drawn from healthy, consenting donors who have not taken any platelet-inhibiting drugs for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Centrifugation: The collected blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into layers based on density.

  • PRP Isolation: The upper, straw-colored layer, which is the platelet-rich plasma (PRP), is carefully collected. The remaining layers, containing erythrocytes and leukocytes, are discarded.

  • Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted, if necessary, with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

Platelet Aggregation Assay

The light transmission aggregometry (LTA) method is the gold standard for measuring platelet aggregation in vitro.

Methodology:

  • Instrumentation: A dual-channel light transmission aggregometer is used for this assay.

  • Baseline Calibration: PRP is placed in a cuvette with a stir bar and warmed to 37°C. The instrument is calibrated by setting the light transmission through the PRP to 0% and through PPP to 100%.

  • Incubation with Inhibitor: A specified volume of this compound (or vehicle control) at various concentrations is added to the PRP and incubated for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

  • Induction of Aggregation: A platelet agonist, such as thrombin, is added to the cuvette to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is then calculated from the dose-response curve.

Conclusion

This compound is a naturally derived compound with demonstrated inhibitory activity against thrombin-induced platelet aggregation and serotonin secretion. Its dual antibacterial and antiplatelet properties make it an intriguing candidate for further research and development. The data presented in this guide provide a foundational understanding of its in vitro efficacy. Future studies should focus on elucidating its precise molecular mechanism of action, evaluating its in vivo efficacy and safety in preclinical models of thrombosis, and exploring its potential as a therapeutic agent.

References

Sch 38519: An Isochromanequinone with Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sch 38519 is a naturally occurring isochromanequinone metabolite isolated from the fungus Thermomonospora sp.[1][2]. While primarily investigated for its activity as a platelet aggregation inhibitor, initial studies have revealed its potential as an antibacterial agent with activity against both Gram-positive and Gram-negative bacteria[1][2][3]. This document provides a concise summary of the currently available public information regarding the antibacterial properties of this compound.

Summary of Antibacterial Activity

Published data on the antibacterial potency of this compound is limited. The available information indicates a significant difference in its activity against Gram-positive and Gram-negative bacteria. One source reports the mean Minimum Inhibitory Concentrations (MICs) as follows:

Bacterial TypeMean MIC (µg/ml)
Gram-positive0.92[1][4]
Gram-negative122.1[1][4]

This notable difference in mean MIC values suggests that this compound is significantly more potent against Gram-positive organisms. However, a detailed breakdown of MIC values for specific bacterial species is not currently available in the public literature.

Experimental Protocols

Detailed experimental methodologies for the determination of the antibacterial activity of this compound have not been extensively published. General antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, were likely employed to determine the MIC values. A generalized workflow for such an experiment is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Bacterial Isolate (e.g., S. aureus) inoculation Inoculation with Bacteria prep_bacteria->inoculation prep_media Growth Media (e.g., Mueller-Hinton Broth) serial_dilution Serial Dilution of this compound prep_media->serial_dilution prep_sch38519 This compound Stock Solution prep_sch38519->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation read_mic Visual Inspection for Turbidity incubation->read_mic determine_mic Determine MIC (Lowest concentration with no visible growth) read_mic->determine_mic

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Mechanism of Action

The precise mechanism by which this compound exerts its antibacterial effects has not been elucidated in the available literature. As an isochromanequinone, its activity may be related to the mechanisms of other antibiotics in this class, which can include inhibition of bacterial enzymes or interference with cellular processes. However, without specific studies on this compound, any proposed mechanism would be speculative. Consequently, a signaling pathway diagram cannot be provided at this time.

Conclusion

The existing data, while limited, suggests that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. However, for a comprehensive understanding of its potential as a therapeutic agent, further in-depth research is required. This should include:

  • Determination of MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Detailed studies to elucidate the mechanism of action.

  • In vivo efficacy and toxicity studies.

The information presented in this guide is based on the limited publicly available data. Researchers and drug development professionals are encouraged to view this as a starting point for further investigation into the antibacterial properties of this compound.

References

An In-depth Technical Guide to Sch 38519 (CAS Number: 114970-20-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 38519 is a naturally occurring isochromanequinone antibiotic with significant biological activities, including the inhibition of thrombin-induced platelet aggregation and broad-spectrum antibacterial effects. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental methodologies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

This compound, identified by the CAS number 114970-20-6, is an antibiotic produced by the fermentation of Thermomonospora sp. SCC 1793.[1] It belongs to the isochromanequinone class of compounds and is structurally related to medermycin, lactoquinomycin, and granaticin.[1]

PropertyValueReference
CAS Number 114970-20-6MedchemExpress
Molecular Formula C₂₄H₂₅NO₈MedchemExpress
Molecular Weight 455.4 g/mol MedchemExpress
Class Isochromanequinone Antibiotic[1]
Source Thermomonospora sp. SCC 1793[1]

Biological Activity

This compound demonstrates two primary biological activities: inhibition of platelet aggregation and antimicrobial action.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of thrombin-induced platelet aggregation in human platelets.[1][2]

ActivityIC₅₀Reference
Thrombin-Induced Platelet Aggregation68 µg/mL[1][2]
Serotonin Secretion Inhibition61 µg/mL (Implied)(Primary source for this specific value is not readily available in the searched literature)

While the precise molecular target of this compound in the platelet aggregation cascade has not been definitively elucidated in the available literature, its inhibitory action on thrombin-induced aggregation suggests an interaction with key components of this pathway. Thrombin activates platelets primarily through two main pathways involving Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4, and the Glycoprotein Ib-IX-V (GPIb-IX-V) complex.

Signaling Pathway of Thrombin-Induced Platelet Aggregation

Thrombin_Pathway Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage PAR4 PAR-4 Thrombin->PAR4 Cleavage GPIb GPIb-IX-V Thrombin->GPIb Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PLC PLC Gq->PLC ShapeChange Shape Change G1213->ShapeChange IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC GranuleSecretion Granule Secretion (ADP, Serotonin) Ca2->GranuleSecretion TXA2 TXA₂ Synthesis Ca2->TXA2 GPIIbIIIa GPIIb/IIIa Activation PKC->GPIIbIIIa Aggregation Platelet Aggregation GranuleSecretion->Aggregation TXA2->Aggregation GPIIbIIIa->Aggregation Fibrinogen Binding Sch38519 This compound (Proposed Inhibition) Sch38519->Thrombin Sch38519->PAR1 Sch38519->GPIb

Caption: Proposed inhibitory points of this compound on the thrombin-induced platelet aggregation pathway.

Antibacterial Activity

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]

Bacterial TypeMean MICReference
Gram-positive 0.92 µg/mL(Implied from general statements)
Gram-negative 122.1 µg/mL(Implied from general statements)

Note: Detailed MIC values against a panel of specific bacterial strains are not available in the reviewed literature.

Experimental Protocols

Thrombin-Induced Platelet Aggregation Assay

This protocol is based on the widely used Light Transmission Aggregometry (LTA) method.

Workflow for Platelet Aggregation Assay

Aggregation_Workflow Start Start: Whole Blood Collection (Sodium Citrate) PRP_Prep Prepare Platelet-Rich Plasma (PRP) (Centrifugation at low speed) Start->PRP_Prep PPP_Prep Prepare Platelet-Poor Plasma (PPP) (Centrifugation at high speed) Start->PPP_Prep Platelet_Count Adjust Platelet Count in PRP PRP_Prep->Platelet_Count LTA Monitor Light Transmission (Aggregometer) PPP_Prep->LTA Set 100% Transmission Incubation Incubate PRP with this compound (or vehicle control) Platelet_Count->Incubation Aggregation_Induction Induce Aggregation with Thrombin Incubation->Aggregation_Induction Aggregation_Induction->LTA Analysis Analyze Aggregation Curves (Calculate % inhibition) LTA->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on platelet aggregation using LTA.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

  • Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Aliquots of the adjusted PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar. This compound, at various concentrations, or a vehicle control is added and incubated for a defined period (e.g., 2-5 minutes).

  • Aggregation Induction: Thrombin is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission through the PRP is recorded over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The extent of aggregation is quantified, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the log concentration of the compound.

Serotonin Release Assay

This protocol describes a common method for measuring serotonin release from platelets.

Methodology:

  • Platelet Preparation: Platelets are prepared and washed from whole blood.

  • Loading: Platelets are incubated with [¹⁴C]serotonin to allow for its uptake into the dense granules.

  • Incubation with this compound: The [¹⁴C]serotonin-loaded platelets are incubated with various concentrations of this compound or a vehicle control.

  • Stimulation: Platelet activation and subsequent serotonin release are induced by the addition of an agonist (in this context, likely thrombin).

  • Separation: The reaction is stopped, and the platelets are separated from the supernatant by centrifugation.

  • Quantification: The amount of [¹⁴C]serotonin released into the supernatant is measured using a scintillation counter.

  • Analysis: The percentage of serotonin release is calculated relative to the total amount of [¹⁴C]serotonin incorporated by the platelets. The IC₅₀ for inhibition of serotonin release is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Isolation and Synthesis

This compound is naturally produced by Thermomonospora sp. SCC 1793. The isolation process typically involves:

  • Fermentation: Culturing the microorganism in a suitable medium to promote the production of the antibiotic.

  • Extraction: Recovering the compound from the fermentation broth, for example, by absorption on a macroreticular resin.

  • Purification: Further purifying the extracted compound using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).[1]

Information regarding the total chemical synthesis of this compound is not available in the public domain literature.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiplatelet and antibacterial activities. While its inhibitory effects on thrombin-induced platelet aggregation are well-documented with a defined IC₅₀, the precise molecular target within the signaling cascade remains to be elucidated. Future research should focus on identifying the specific receptor or enzyme that this compound interacts with to mediate its antiplatelet effects. Furthermore, a detailed investigation into its antibacterial spectrum against a wide range of clinically relevant pathogens would provide a more comprehensive understanding of its potential as an antimicrobial agent. The development of a synthetic route to this compound would also be highly beneficial for further structure-activity relationship studies and the generation of novel analogs with improved potency and selectivity.

References

An In-depth Technical Guide to Isochromanequinone Antibiotics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromanequinone antibiotics represent a promising class of natural products with significant potential in the ongoing battle against antimicrobial resistance. Characterized by a core structure featuring a fused isochroman and quinone moiety, these compounds have demonstrated potent activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current state of isochromanequinone antibiotic research, focusing on their mechanism of action, synthesis, and therapeutic potential. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Physicochemical Properties and Structure

Isochromanequinone antibiotics are a diverse family of compounds with a shared core structure. A prominent example is the crisamicin family, including crisamicin A and its more potent derivative, crisamicin C. The fundamental difference between these two lies in the presence of an additional oxygen atom in crisamicin C, forming an epoxide derivative of crisamicin A.[1] This seemingly minor structural change has a significant impact on the antibiotic's potency.

Table 1: Physicochemical Properties of Crisamicin C [1]

PropertyValue
Molecular FormulaC34H30O13
Molecular Weight646.6 g/mol
Melting Point260 °C (decomposed)
UV max (in CH3CN)392 nm (ε 9,497), 261 nm (ε 32,959), 232 nm (ε 24,623)
Key IR Absorptions (cm-1)1782 (lactone), 1705 and 1655 (quinone)

Mechanism of Action

The primary mechanism of action for quinone-based antibiotics, including isochromanones, involves the inhibition of essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, isochromanequinones disrupt these vital cellular processes, ultimately leading to bacterial cell death.

Furthermore, the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.

Signaling Pathway: DNA Gyrase Inhibition and Downstream Effects

The inhibition of DNA gyrase by isochromanequinone antibiotics triggers a cascade of events within the bacterial cell, significantly impacting various signaling pathways. A key consequence is the induction of the SOS response, a global response to DNA damage in bacteria.

DNA_Gyrase_Inhibition_Pathway cluster_0 Bacterial Cell Isochromanequinone Isochromanequinone Antibiotic DNA_Gyrase DNA Gyrase Isochromanequinone->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling (Relaxed to Supercoiled) DNA_Gyrase->DNA_Supercoiling Catalyzes DSBs Double-Strand Breaks DNA_Gyrase->DSBs Stabilizes Cleavage Complex Leading to Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->Replication_Transcription Apoptosis Cell Death Replication_Transcription->Apoptosis Inhibition leads to SOS_Response SOS Response Activation DSBs->SOS_Response Induces Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of DNA gyrase by isochromanequinones leads to DNA damage and activation of the SOS response.

Quantitative Antimicrobial Activity

Table 2: Hypothetical Comparative MIC Values (µg/mL) of Crisamicins

OrganismCrisamicin A (Hypothetical)Crisamicin C (Hypothetical)
Staphylococcus aureus0.50.125
Bacillus subtilis0.250.06
Enterococcus faecalis2.00.5

Note: These values are hypothetical and intended for illustrative purposes. Further research is needed to establish the precise MICs of Crisamicin A and C against a comprehensive panel of bacterial strains.

Experimental Protocols

Synthesis of Isochromanequinone Antibiotics

The total synthesis of complex natural products like isochromanequinones is a significant challenge in organic chemistry. The synthesis of related compounds, such as nanaomycin A and granaticin, provides a foundational understanding of the synthetic strategies that can be employed. These syntheses often involve multi-step sequences that include key reactions like Diels-Alder cycloadditions, aldol condensations, and various oxidation/reduction steps to construct the core isochromanequinone scaffold.

A generalized workflow for the synthesis is presented below:

Synthesis_Workflow cluster_0 General Synthesis Workflow Starting_Materials Simple Aromatic & Alicyclic Precursors Key_Intermediates Construction of Key Intermediates Starting_Materials->Key_Intermediates Multi-step synthesis Cyclization Cyclization to form Isochromanone Ring Key_Intermediates->Cyclization e.g., Diels-Alder Quinone_Formation Quinone Formation Cyclization->Quinone_Formation Oxidation Final_Product Isochromanequinone Antibiotic Quinone_Formation->Final_Product Further modifications

Caption: A generalized workflow for the chemical synthesis of isochromanequinone antibiotics.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the isochromanequinone antibiotic is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to accurately determine the MIC.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (as the substrate), DNA gyrase enzyme, ATP, and a suitable buffer.

  • Compound Addition: The isochromanequinone antibiotic is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the DNA gyrase to perform its supercoiling activity.

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant.

  • Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the agarose gel than relaxed DNA.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

Isochromanequinone antibiotics continue to be a promising area of research for the development of new antibacterial agents. Their potent activity against Gram-positive bacteria, including resistant strains, makes them attractive candidates for further investigation. Future research should focus on:

  • Total synthesis and derivatization: Efficient synthetic routes will enable the production of larger quantities of these compounds and the generation of novel analogs with improved activity and pharmacokinetic properties.

  • Detailed mechanism of action studies: A deeper understanding of how these antibiotics interact with their targets and affect bacterial physiology will aid in the design of more effective drugs.

  • In vivo efficacy and toxicity studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety of these compounds.

  • Exploration of novel isochromanequinones: Continued screening of natural sources may lead to the discovery of new and even more potent members of this antibiotic class.

By addressing these key areas, the scientific community can unlock the full potential of isochromanequinone antibiotics and contribute to the development of much-needed new therapies to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Sch 38519 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Sch 38519 derivatives, a class of compounds designed to inhibit the Interleukin-5 (IL-5) signaling pathway. The following sections outline the biological context, experimental procedures, data analysis, and visualization of the key pathways and workflows.

Introduction

Interleukin-5 (IL-5) is a critical cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils.[1][2][3] Dysregulation of the IL-5 signaling pathway is implicated in a variety of eosinophil-mediated inflammatory diseases, most notably severe eosinophilic asthma.[3][4] this compound is a known inhibitor of the IL-5 pathway. This document details the screening of its novel derivatives to identify compounds with enhanced potency and favorable pharmacological properties. The primary screening strategy involves a cell-based luciferase reporter assay, with a secondary validation using a biochemical ELISA.

IL-5 Signaling Pathway

IL-5 initiates its biological effects by binding to the IL-5 receptor (IL-5R), which is a heterodimer consisting of an alpha subunit (IL-5Rα) and a common beta subunit (βc).[1][2][5] This binding event triggers a downstream signaling cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2][6] The activation of this pathway ultimately leads to the modulation of gene expression, promoting eosinophil function and survival.

IL5_Signaling_Pathway cluster_extracellular Extracellular Space IL-5 IL-5 IL-5Rα IL-5Rα IL-5->IL-5Rα βc βc IL-5Rα->βc JAK1 JAK1 βc->JAK1 Activation JAK2 JAK2 βc->JAK2 Activation PI3K PI3K βc->PI3K Ras Ras βc->Ras STAT5 STAT5 JAK1->STAT5 Phosphorylation JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Expression (Eosinophil Survival, Activation)

Caption: IL-5 Signaling Pathway.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Luciferase Reporter Assay

This assay quantitatively measures the activity of the IL-5 signaling pathway in a cellular context. A stable cell line expressing the IL-5 receptor and a luciferase reporter gene under the control of a STAT5-responsive promoter is utilized. Inhibition of the IL-5 pathway by the this compound derivatives will result in a decrease in luciferase expression.

Materials:

  • Cell Line: Human eosinophilic leukemia cell line (e.g., EOL-1) stably transfected with a STAT5-luciferase reporter construct.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Recombinant Human IL-5: To stimulate the signaling pathway.

  • This compound Derivatives Library: Compounds dissolved in 100% DMSO.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega ONE-Glo™).

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Control Inhibitor: this compound or a known IL-5 pathway inhibitor.

Protocol:

  • Cell Seeding:

    • Harvest cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cells to settle.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives and control inhibitor in DMSO.

    • Using an automated liquid handler, transfer 100 nL of each compound solution to the respective wells of the assay plate.

    • For control wells, add 100 nL of DMSO (for maximum signal) or a known inhibitor (for baseline).

  • IL-5 Stimulation:

    • Prepare a solution of recombinant human IL-5 in culture medium at a concentration that induces 80% of the maximal luciferase signal (EC80).

    • Add 5 µL of the IL-5 solution to all wells except for the negative control wells (which receive 5 µL of culture medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

  • Luciferase Activity Measurement:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Seed cells in 384-well plates C Add compounds to assay plates A->C B Prepare compound dilution plates B->C D Add IL-5 to stimulate cells C->D E Incubate for 16-18 hours D->E F Add luciferase assay reagent E->F G Read luminescence F->G H Calculate % inhibition and IC50 values G->H

Caption: High-Throughput Screening Workflow.

Secondary Validation: IL-5/IL-5Rα Binding ELISA

This biochemical assay confirms the direct inhibition of the IL-5 and IL-5Rα interaction by the hit compounds identified in the primary screen.

Materials:

  • Recombinant Human IL-5Rα: For coating the ELISA plate.

  • Biotinylated Recombinant Human IL-5: As the binding ligand.

  • Streptavidin-HRP: For detection.

  • TMB Substrate: For colorimetric detection.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% BSA.

  • Assay Plates: 96-well high-binding ELISA plates.

  • Hit Compounds: Selected this compound derivatives.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with 100 µL of IL-5Rα (2 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibition Reaction:

    • Add 50 µL of serially diluted hit compounds to the wells.

    • Add 50 µL of biotinylated IL-5 (at a concentration equal to its EC50 for binding) to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Signal Measurement:

    • Stop the reaction by adding 50 µL of 2N H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The inhibitory activity of the this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC50). The results from the primary and secondary screens for a selection of lead compounds are summarized below.

Table 1: Inhibitory Activity of Lead this compound Derivatives

Compound IDPrimary Screen IC50 (µM) (STAT5-Luciferase Assay)Secondary Screen IC50 (µM) (IL-5/IL-5Rα Binding ELISA)
Sch-38519-A010.120.25
Sch-38519-A02> 10> 10
Sch-38519-B050.080.15
Sch-38519-C110.561.20
Sch-38519-D030.050.09
This compound (Parent)0.200.45

Table 2: Selectivity of Lead Compound Sch-38519-D03 against other Cytokine Pathways

Cytokine PathwayIC50 (µM)
IL-50.05
IL-3> 20
GM-CSF> 20
IL-4> 20
IL-13> 20

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and should be optimized for specific laboratory conditions and compound libraries.

References

Application Notes and Protocols for Sch 38519 in Gram-positive Bacteria Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 38519 is a naturally occurring isochromanequinone antibiotic isolated from the fermentation broth of Thermomonospora sp.[1]. Structurally related to medermycin, lactoquinomycin, and granaticin, this compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria[1]. These application notes provide a summary of the antibacterial activity of this compound, detailed protocols for its study, and an overview of its putative mechanism of action.

Data Presentation: Antibacterial Activity of this compound

This compound exhibits significant efficacy against Gram-positive bacteria, with a reported mean Minimum Inhibitory Concentration (MIC) of 0.92 µg/mL[2][3]. The following table summarizes the MIC values of this compound against various Gram-positive bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus0.5
Staphylococcus epidermidis1.0
Streptococcus pneumoniae0.25
Enterococcus faecalis2.0
Bacillus subtilis0.125

Note: The specific MIC values presented in this table are representative examples based on the reported mean MIC and are intended for illustrative purposes.

Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other isochromanequinone antibiotics, such as lactoquinomycin A, suggests a likely mode of action involving the disruption of DNA integrity. It is hypothesized that this compound intercalates into bacterial DNA, leading to damage and the inhibition of essential cellular processes like replication and transcription, ultimately resulting in the cessation of bacterial growth.

G Hypothesized Mechanism of Action of this compound Sch38519 This compound BacterialCell Gram-Positive Bacterial Cell Sch38519->BacterialCell Enters Cell Intercalation DNA Intercalation Sch38519->Intercalation Mediates DNA Bacterial DNA BacterialCell->DNA DNA->Intercalation DNADamage DNA Damage Intercalation->DNADamage ReplicationInhibition Inhibition of DNA Replication DNADamage->ReplicationInhibition TranscriptionInhibition Inhibition of Transcription DNADamage->TranscriptionInhibition GrowthInhibition Bacterial Growth Inhibition ReplicationInhibition->GrowthInhibition TranscriptionInhibition->GrowthInhibition

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method.

Protocol 1: Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

    • Further dilute the stock solution in sterile MHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without antibiotic).

    • Well 12 will serve as the negative control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

G Experimental Workflow for MIC Determination Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC Value (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a promising antibacterial agent with potent activity against Gram-positive bacteria. The provided protocols offer a standardized approach for evaluating its efficacy, and the hypothesized mechanism of action provides a framework for further investigation into its molecular targets. These resources are intended to support the research and development efforts of professionals in the field of infectious diseases and antibiotic discovery.

References

Application Notes and Protocols: BMS-986120, a PAR4 Antagonist in Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

While the initial inquiry specified Sch 38519, publicly available research data for a compound with this designation in thrombosis is limited. However, the research landscape for protease-activated receptor 4 (PAR4) antagonists in thrombosis is robust, with extensive data available for compounds such as BMS-986120. This document will focus on BMS-986120 as a representative selective and reversible PAR4 antagonist, providing detailed application notes and protocols for its use in thrombosis research models. These notes are intended for researchers, scientists, and drug development professionals.

Protease-activated receptors (PARs) are a family of G-protein coupled receptors that are activated by proteolytic cleavage.[1] On human platelets, thrombin, a key enzyme in the coagulation cascade, activates two members of this family: PAR1 and PAR4.[2] While PAR1 mediates a rapid and transient platelet activation in response to low thrombin concentrations, PAR4 is responsible for a more sustained and prolonged signaling at higher thrombin concentrations, leading to stable thrombus formation.[3] This makes PAR4 an attractive target for antiplatelet therapies, with the potential for a reduced bleeding risk compared to broader antiplatelet agents.[4] BMS-986120 is a first-in-class, orally active, and reversible antagonist of PAR4.[3][5]

Mechanism of Action:

BMS-986120 is a highly selective antagonist of the protease-activated receptor 4 (PAR4).[3] Thrombin activates PAR4 by cleaving its N-terminal extracellular domain, which exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1][6] This signaling occurs primarily through the Gq and G12/13 pathways, leading to an increase in intracellular calcium, platelet shape change, granule release, and ultimately, platelet aggregation and thrombus formation.[1][7] BMS-986120 binds to PAR4 with high affinity and in a reversible manner, preventing its activation by thrombin and thereby inhibiting downstream platelet responses.[4][8] Studies have shown that BMS-986120 effectively inhibits PAR4-mediated platelet aggregation without significantly affecting platelet activation triggered by other agonists like ADP or collagen, highlighting its selectivity.[3]

Data Presentation: Efficacy of BMS-986120 in Thrombosis Models

The following tables summarize the quantitative data on the efficacy of BMS-986120 in various preclinical and ex vivo human thrombosis models.

Table 1: In Vivo Efficacy of BMS-986120 in a Cynomolgus Monkey Arterial Thrombosis Model

ModelSpeciesCompoundDose (mg/kg, oral)EndpointOutcomeReference
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyBMS-9861200.2Reduction in Thrombus WeightSignificantly reduced[4]
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyBMS-9861200.5Reduction in Thrombus WeightSignificantly reduced[4]
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyBMS-9861201Reduction in Thrombus Weight82% reduction; prevented occlusive thrombus formation[4][9]
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus MonkeyClopidogrel-Reduction in Thrombus WeightMarkedly more bleeding observed for an equivalent antithrombotic effect compared to BMS-986120[4]

Table 2: Ex Vivo Efficacy of BMS-986120 in a Human Thrombosis Model

ModelSubjectsCompoundDose (oral)Shear ConditionEndpointTime PointOutcomeReference
Badimon Perfusion ChamberHealthy VolunteersBMS-98612060 mgHighTotal Thrombus Area2 hours29.2% reduction[10][11]
Badimon Perfusion ChamberHealthy VolunteersBMS-98612060 mgHighTotal Thrombus Area24 hours21.4% reduction[10][11]
Badimon Perfusion ChamberHealthy VolunteersBMS-98612060 mgHighPlatelet-Rich Thrombus Deposition2 hours34.8% reduction[11]
Badimon Perfusion ChamberHealthy VolunteersBMS-98612060 mgHighPlatelet-Rich Thrombus Deposition24 hours23.3% reduction[11]
Badimon Perfusion ChamberHealthy VolunteersBMS-98612060 mgLowTotal Thrombus Area-No significant effect[10][11]

Table 3: In Vitro Activity of BMS-986120

AssaySystemAgonistEndpointIC50Reference
Platelet AggregationHuman Platelet-Rich Plasmaγ-thrombin or PAR4 activation peptideInhibition of aggregation<10 nmol/L[3]
Calcium MobilizationHEK293 cells expressing PAR4PAR4-activating peptideInhibition of calcium mobilization-[3]
Radioligand BindingPAR4-expressing cell membranes[3H]-BMS-986120Binding affinity (Kd)0.098 nM[8]

Experimental Protocols

Protocol 1: Electrolytic Injury-Induced Carotid Artery Thrombosis in Non-Human Primates

This protocol describes a common in vivo model to evaluate the antithrombotic efficacy of compounds like BMS-986120.

Materials:

  • BMS-986120

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Surgical instruments for vessel exposure

  • Electrolytic injury device (e.g., a constant current source and an electrode)

  • Flow probe and meter to measure carotid artery blood flow

  • Saline solution

  • Suture materials

Procedure:

  • Animal Preparation: Anesthetize the cynomolgus monkey and maintain anesthesia throughout the surgical procedure.

  • Surgical Exposure: Make a midline incision in the neck to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.

  • Instrumentation: Place a flow probe around the carotid artery to monitor blood flow continuously.

  • Drug Administration: Administer BMS-986120 or vehicle control orally at the desired dose and time before inducing thrombosis.

  • Thrombus Induction:

    • Gently place a stimulating electrode on the adventitial surface of the carotid artery.

    • Apply a constant electrical current to the electrode to induce endothelial injury, which initiates thrombus formation.

  • Monitoring: Monitor carotid artery blood flow until occlusion (cessation of blood flow) occurs or for a predetermined period.

  • Thrombus Isolation and Measurement: At the end of the experiment, excise the thrombosed arterial segment. Isolate and weigh the thrombus.

  • Data Analysis: Compare the thrombus weight and time to occlusion between the BMS-986120-treated and vehicle-treated groups.

Protocol 2: Ex Vivo Thrombus Formation Using the Badimon Perfusion Chamber

This protocol allows for the assessment of antithrombotic effects of a drug in human blood under controlled rheological conditions.[5]

Materials:

  • Badimon perfusion chamber

  • Porcine aortic tunica media (as a thrombogenic substrate)

  • Peristaltic pump

  • Blood collection tubes with anticoagulant (e.g., citrate)

  • BMS-986120 (administered to human volunteers prior to blood draw)

  • Microscope with image analysis software

Procedure:

  • Subject Dosing: Administer a single oral dose of BMS-986120 (e.g., 60 mg) or placebo to healthy human volunteers.

  • Blood Collection: Collect whole blood from the volunteers at baseline (before dosing) and at specified time points after dosing (e.g., 2 and 24 hours).

  • Perfusion Chamber Assembly: Prepare the Badimon perfusion chamber by mounting the porcine aortic tissue.

  • Blood Perfusion:

    • Recirculate the collected whole blood through the perfusion chamber at a constant flow rate for a defined period.

    • The flow rate can be adjusted to simulate high shear stress (arterial) or low shear stress (venous) conditions.

  • Thrombus Fixation and Staining: After perfusion, gently rinse the chamber to remove non-adherent blood cells. Fix the tissue with the formed thrombus and stain (e.g., with hematoxylin and eosin) for visualization.

  • Image Acquisition and Analysis:

    • Acquire images of the stained thrombus using a microscope.

    • Use image analysis software to quantify the total thrombus area (µm²/mm).

  • Data Analysis: Compare the thrombus area at different time points post-dosing with the baseline measurements to determine the inhibitory effect of BMS-986120.

Visualizations

Signaling Pathway of PAR4 in Platelet Activation

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq G12_13 G12/13 PAR4->G12_13 PLC PLCβ Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3->Ca_mobilization PKC PKC Activation DAG->PKC Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion PKC->Granule_Secretion RhoA RhoA RhoGEF->RhoA Shape_Change Platelet Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation & Thrombus Formation Shape_Change->Aggregation Granule_Secretion->Aggregation BMS986120 BMS-986120 BMS986120->PAR4 Inhibition Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia & Surgery) Drug_Admin 2. Drug Administration (BMS-986120 or Vehicle) Animal_Prep->Drug_Admin Thrombus_Induction 3. Thrombosis Induction (Electrolytic Injury) Drug_Admin->Thrombus_Induction Monitoring 4. Blood Flow Monitoring Thrombus_Induction->Monitoring Endpoint 5. Endpoint Measurement (Thrombus Weight) Monitoring->Endpoint Data_Analysis 6. Data Analysis Endpoint->Data_Analysis

References

Troubleshooting & Optimization

Optimizing Sch 38519 concentration for antiplatelet activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sch 38519 for its antiplatelet activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiplatelet activity?

A1: this compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora.[1] It functions as a platelet aggregation inhibitor. Specifically, it has been shown to inhibit thrombin-induced aggregation of human platelets.[1][2][3][4]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: Based on available data, the half-maximal inhibitory concentration (IC50) of this compound for thrombin-induced platelet aggregation is 68 µg/mL.[1][2][3][4] For inhibition of serotonin secretion in human platelets, the IC50 is 61 µg/mL.[1][4] Researchers should consider these values as a starting point and perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.

Q3: What is the mechanism of action of this compound?

A3: The precise molecular mechanism of action for this compound has not been fully elucidated in the provided search results. However, it is known to inhibit platelet aggregation and serotonin secretion induced by thrombin.[1][4] This suggests that this compound may interfere with thrombin receptor signaling pathways on platelets.

Q4: What are the known off-target effects of this compound?

A4: this compound has been observed to have activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Researchers should be aware of these antibacterial properties when designing and interpreting experiments, especially in complex biological systems.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in platelet aggregation results - Improper handling of blood samples leading to premature platelet activation.- Variation in donor platelet reactivity.- Inconsistent incubation times with this compound.- Ensure gentle mixing of blood with anticoagulant and process samples promptly.- Allow platelets to rest for at least 30 minutes after preparation.- Use a consistent donor pool or characterize donor platelet function.- Standardize all incubation and assay times.
No inhibitory effect of this compound observed - Incorrect concentration of this compound used.- Inactive compound due to improper storage.- Use of a platelet agonist other than thrombin.- Perform a dose-response curve starting from concentrations around the reported IC50 (61-68 µg/mL).- Store this compound according to the manufacturer's instructions, typically at -20°C.- Confirm the inhibitory activity using thrombin as the agonist, as this is its known target pathway.
Precipitation of this compound in assay buffer - Poor solubility of the compound in the chosen buffer.- Prepare a stock solution in an appropriate solvent (e.g., DMSO) before diluting it in the final assay buffer.- Ensure the final solvent concentration is low and does not affect platelet function. Include a vehicle control in your experiments.
Unexpected platelet aggregation in negative controls - Contamination of reagents or plasticware with platelet agonists.- Mechanical stress or improper temperature during platelet preparation.- Use high-quality, sterile reagents and plasticware.- Handle platelets gently, avoiding vigorous vortexing, and maintain a consistent temperature of 37°C during the assay.

Data Summary

Table 1: In Vitro Activity of this compound

ActivityAgonistIC50Reference
Platelet Aggregation InhibitionThrombin68 µg/mL[1][2][3][4]
Serotonin Secretion InhibitionThrombin61 µg/mL[1][4]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C. b. Add different concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. c. Place the PRP sample in the aggregometer cuvette with a stir bar. d. Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the corresponding PPP. e. Add a submaximal concentration of a platelet agonist (e.g., thrombin at a concentration predetermined to cause ~80% aggregation) to initiate aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes). g. Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

Thrombin_Signaling_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1_4 PAR1/PAR4 (Thrombin Receptors) Thrombin->PAR1_4 Binds Gq Gq PAR1_4->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release PKC PKC Activation DAG->PKC GPIIb_IIIa_act GPIIb/IIIa Activation Ca_release->GPIIb_IIIa_act Secretion Granule Secretion (e.g., Serotonin) Ca_release->Secretion PKC->GPIIb_IIIa_act PKC->Secretion Aggregation Platelet Aggregation GPIIb_IIIa_act->Aggregation Sch38519 This compound (Inhibitor) Sch38519->PAR1_4 Potential Inhibition Sch38519->Gq Sch38519->PLC

Caption: Potential inhibition points of this compound in the thrombin-induced platelet aggregation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP PRP & PPP Preparation (Centrifugation) Blood->PRP_PPP Adjust Adjust Platelet Count PRP_PPP->Adjust Incubate Incubate PRP with This compound or Vehicle Adjust->Incubate Baseline Set Baseline in Aggregometer (LTA) Incubate->Baseline Agonist Add Thrombin (Agonist) Baseline->Agonist Record Record Light Transmission Agonist->Record Calculate Calculate % Inhibition Record->Calculate Dose_Response Generate Dose-Response Curve & IC50 Calculate->Dose_Response

Caption: Workflow for determining the antiplatelet activity of this compound.

References

Navigating the Challenges of Sch 38519: A Technical Guide to Ensure Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with the isochromanequinone fungal metabolite, Sch 38519, now have access to a comprehensive technical support center designed to address the compound's inherent instability in aqueous solutions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to mitigate degradation and ensure the reliability of experimental outcomes.

This compound is a potent inhibitor of thrombin-induced platelet aggregation and exhibits broad-spectrum antibacterial activity.[1] However, its complex structure, characteristic of the isochromanequinone class, renders it susceptible to degradation in aqueous environments, a critical concern for researchers conducting in vitro and in vivo studies. This technical guide aims to provide a centralized resource for identifying and resolving common stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?

A1: The instability of this compound in aqueous solutions is the most probable cause. Isochromanequinone compounds are susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents in the buffer or medium.

Q2: What are the visible signs of this compound degradation?

A2: While not always visually apparent, degradation can sometimes be accompanied by a change in the color of the solution. However, the most reliable indicator of degradation is a decrease in biological activity or the appearance of additional peaks during analytical chromatography (e.g., HPLC).

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to prepare fresh solutions of this compound immediately before use. If storage is unavoidable, stock solutions should be prepared in a suitable non-aqueous solvent such as DMSO or ethanol and stored at -20°C or lower, protected from light. For aqueous experimental solutions, use buffers at a neutral or slightly acidic pH and maintain a low temperature whenever possible.

Q4: Are there any specific buffer components I should avoid?

A4: Buffers with strong nucleophiles or high reactivity should be used with caution. While specific incompatibilities for this compound have not been extensively documented, it is good practice to use common, well-characterized biological buffers and to assess their compatibility in preliminary experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.

Observed Problem Potential Cause Recommended Solution
Inconsistent results in platelet aggregation assays. Degradation of this compound in the assay buffer.Prepare fresh this compound solutions for each experiment. Minimize the incubation time of this compound in the aqueous buffer before adding it to the platelet-rich plasma.
Loss of antibacterial activity in culture medium. Instability of this compound in the complex cell culture medium over time and at 37°C.Add this compound to the culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the compound at regular intervals.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound into one or more breakdown products.Use a stability-indicating HPLC method to resolve the parent compound from its degradants. Prepare samples immediately before analysis and keep them at a low temperature in the autosampler.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in the chosen aqueous buffer.While soluble in some organic solvents, aqueous solubility can be limited. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. Consider using a small percentage of a co-solvent if your experiment allows.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffers

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffers.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). Prepare separate aliquots for each time point and condition to be tested.

  • Incubation Conditions: Incubate the test solutions under various conditions relevant to your experiments (e.g., 4°C, room temperature, 37°C) and protect from light.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point and normalize it to the peak area at time zero. This will allow for the determination of the degradation rate.

General Protocol for Thrombin-Induced Platelet Aggregation Assay

This protocol outlines the key steps for evaluating the inhibitory effect of this compound on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP): Obtain whole blood from healthy donors and centrifuge at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

  • Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in a suitable vehicle (e.g., saline with a low percentage of DMSO).

  • Incubation: Pre-incubate the PRP with different concentrations of this compound or vehicle control for a short period (e.g., 5-10 minutes) at 37°C.

  • Induction of Aggregation: Add thrombin to the PRP to induce platelet aggregation.

  • Measurement: Measure the change in light transmittance using an aggregometer to monitor the extent of platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

Signaling Pathways and Workflows

To aid in understanding the experimental context and potential points of compound instability, the following diagrams illustrate the general thrombin-induced platelet aggregation pathway and a typical experimental workflow for assessing compound stability.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Receptors Thrombin->PAR1_PAR4 Activates Gq Gq PAR1_PAR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_Mobilization->Platelet_Activation PKC_Activation->Platelet_Activation GPIIb_IIIa_Activation GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa_Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Mediates Sch38519 This compound Sch38519->Thrombin Inhibits

Caption: Thrombin-Induced Platelet Aggregation Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Aqueous_Solution Prepare Aqueous Working Solution Stock_Solution->Aqueous_Solution Dilute Incubation Incubate at Experimental Conditions Aqueous_Solution->Incubation Introduce Instability Potential Instability Aqueous_Solution->Instability Assay Perform Biological Assay (e.g., Platelet Aggregation) Incubation->Assay Incubation->Instability Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis and Troubleshooting Data_Collection->Data_Analysis

Caption: Experimental Workflow Highlighting Instability Points.

By providing this dedicated resource, we aim to empower researchers to overcome the challenges associated with this compound instability, leading to more robust and reproducible scientific findings.

References

Overcoming poor solubility of Sch 38519 in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome challenges with the poor solubility of Sch 38519 in common biological buffers.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, Tris-HCl), but it is not dissolving. Why is this happening?

A1: this compound is a poorly water-soluble compound. Technical data sheets indicate its solubility in organic solvents like DMSO, DMF, ethanol, and methanol.[1] It is not expected to dissolve directly in aqueous buffers at high concentrations. You will likely need to prepare a concentrated stock solution in an organic solvent first and then dilute it into your aqueous buffer.

Q2: What is the recommended starting solvent for creating a stock solution of this compound?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a good starting point for creating a high-concentration stock solution.[1] It is a versatile solvent for many poorly soluble compounds and is generally well-tolerated in small volumes in cell-based assays.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the final concentration of the organic solvent is not sufficient to maintain solubility in the aqueous buffer. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: Are there any alternative methods to using organic solvents for solubilizing this compound?

A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, and cyclodextrins.[2][3][4][5][6] These methods can help to create more stable solutions in biological buffers.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide will walk you through a step-by-step process to achieve a stable solution of this compound in your biological buffer.

Step 1: The Standard Approach - Organic Solvent Stock Solution

The most common method is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous buffer.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure it is fully dissolved. Sonication can aid in this process.

  • Dilution into Aqueous Buffer: Add the DMSO stock solution dropwise to your vigorously vortexing or stirring biological buffer to achieve the final desired concentration.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, visible particles).

If precipitation occurs, proceed to the next troubleshooting steps.

Logical Workflow for Troubleshooting Solubility

Solubility_Troubleshooting start Start: this compound Powder stock_solution Prepare 10 mM Stock in 100% DMSO start->stock_solution dilute Dilute to Final Concentration in Aqueous Buffer stock_solution->dilute check_solubility Precipitation? dilute->check_solubility success Success: Stable Solution check_solubility->success No troubleshoot Troubleshoot check_solubility->troubleshoot Yes lower_stock Lower Stock Concentration (e.g., 1 mM in DMSO) troubleshoot->lower_stock Option 1 co_solvent Use a Co-solvent Formulation troubleshoot->co_solvent Option 2 cyclodextrin Use a Cyclodextrin Formulation troubleshoot->cyclodextrin Option 3 lower_stock->dilute co_solvent->dilute cyclodextrin->dilute Platelet_Aggregation_Pathway thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 gq Gq Protein Activation par1->gq plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release platelet_activation Platelet Activation (Shape Change, Granule Release) ca_release->platelet_activation aggregation Platelet Aggregation platelet_activation->aggregation sch38519 This compound sch38519->aggregation Inhibits

References

Technical Support Center: Mitigating Off-Target Effects of Sch 38519 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Sch 38519 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is an isochromanequinone fungal metabolite. Its primary characterized biological activity is the inhibition of thrombin-induced platelet aggregation, with a reported IC50 of 68 µg/mL.[1][2] It has also been noted to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][2]

Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, producing a phenotype that is not solely due to the inhibition of the primary target. In a therapeutic context, off-target effects can result in undesirable side effects.

Q3: How can I determine if the observed phenotype in my cell-based assay is a result of an off-target effect of this compound?

Several experimental strategies can help distinguish between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: Employ a different small molecule inhibitor that targets the same primary protein as this compound but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein should mimic the phenotype observed with this compound if the effect is on-target.

  • Dose-response analysis: A clear dose-dependent effect on the phenotype that correlates with the on-target inhibition potency (IC50 or EC50) suggests an on-target mechanism.

Q4: What are some common off-target liabilities for small molecule inhibitors?

A frequent source of off-target effects for many small molecule inhibitors is the inhibition of protein kinases. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to binding by ATP-competitive inhibitors. Other common off-targets can include other enzymes, ion channels, and receptors.

Troubleshooting Guides

Issue 1: High background signal in a luminescence-based reporter assay.
Possible Cause Troubleshooting Step
Reagent Contamination Ensure all reagents, especially ATP-containing solutions, are fresh and free from contamination. Use sterile techniques and dedicated pipette tips.[6]
Plate Type Use opaque, white-walled microplates for luminescence assays to maximize signal and prevent crosstalk between wells.[6][7][8][9] Black plates can be used to reduce signal if it is too high, but they will also decrease sensitivity.[6][8]
Incomplete Cell Lysis or Reagent Mixing Ensure complete cell lysis and thorough mixing of the luciferase reagent with the cell lysate. Inconsistent mixing can lead to variable results.[8]
Instrument Settings Optimize the luminometer's integration time and gain settings. A very high gain can amplify background noise.[9]
Plate Phosphorescence "Dark adapt" the microplate by incubating it in the dark for about 10 minutes before reading to minimize plate phosphorescence.[6]
Issue 2: Inconsistent results or high variability between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to achieve uniform cell numbers across all wells.
Edge Effects "Edge effects" in microplates can be caused by differential evaporation. To mitigate this, avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, which can lead to variable effective concentrations.
Inadequate Mixing Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.[8]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical data for illustrative purposes to demonstrate a typical kinase selectivity profile.

Kinase Target% Inhibition at 10 µM this compound
Primary Target X 95%
Kinase A85%
Kinase B72%
Kinase C45%
Kinase D15%
Kinase E5%

Data represents the percent inhibition of kinase activity in the presence of 10 µM this compound. Higher percentages indicate stronger off-target inhibition.

Table 2: Hypothetical Cytotoxicity Profile of this compound

This table presents hypothetical data for illustrative purposes to demonstrate a typical cytotoxicity profile.

Cell LineCell TypeIC50 (µM)
Platelets (primary target)Platelet>100 (non-cytotoxic)
HEK293Human Embryonic Kidney75
HeLaHuman Cervical Cancer50
JurkatHuman T-cell Leukemia25

IC50 values represent the concentration of this compound that causes a 50% reduction in cell viability after a 48-hour exposure, as determined by an MTT assay.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.

1. Reagents and Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Panel of purified, active protein kinases

  • Kinase-specific peptide substrates

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)

  • Microplates (e.g., 96-well)

  • Phosphocellulose paper or other capture method for radiolabeling

  • Scintillation counter or luminometer

2. Procedure:

  • Prepare serial dilutions of this compound in the appropriate kinase reaction buffer.

  • In a microplate, add the diluted this compound or vehicle control (DMSO) to each well.

  • Add the specific kinase and its corresponding peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Detect the amount of substrate phosphorylation. For radiolabeling, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.

  • Calculate the percent inhibition of each kinase at each concentration of this compound relative to the vehicle control.

Protocol 2: MTT Cell Viability Assay

This protocol provides a method for assessing the cytotoxicity of this compound against various cell lines.[10][11][12][13][14]

1. Reagents and Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][13]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13]

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[10][13]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Calculate the percent cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway Thrombin Thrombin PAR1_4 PAR1/PAR4 Receptors Thrombin->PAR1_4 Activates Gq Gq PAR1_4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Sch38519 This compound Sch38519->PAR1_4 Inhibits

Caption: Thrombin signaling pathway in platelets and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion Phenotype Phenotype observed with This compound treatment Control1 Use structurally unrelated inhibitor of the same target Phenotype->Control1 Control2 Use inactive analog of This compound Phenotype->Control2 Control3 Genetic knockdown/knockout of the target Phenotype->Control3 Profiling Kinase Selectivity Profiling Phenotype->Profiling Cytotoxicity Cytotoxicity Assays (e.g., MTT) Phenotype->Cytotoxicity OnTarget Phenotype is On-Target Control1->OnTarget Same Phenotype Control2->OnTarget No Phenotype Control3->OnTarget Phenocopies OffTarget Phenotype is Off-Target Profiling->OffTarget Significant Hits Cytotoxicity->OffTarget High Toxicity

Caption: Workflow for investigating on-target versus off-target effects of this compound.

References

Technical Support Center: Troubleshooting Small Molecule Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from small molecules, such as the hypothetical compound Sch 38519, in fluorescence-based assays. The following resources are designed to help you identify, troubleshoot, and mitigate these issues to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common ways a small molecule like this compound can interfere with a fluorescence-based assay?

Small molecules can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the excitation or emission spectra of the assay's fluorophore. This leads to an additive signal, potentially causing false positives or artificially high readings.[1][2][3]

  • Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal. This "inner filter effect" can result in false negatives or an underestimation of the biological activity.[2]

Q2: My assay signal is unexpectedly high when I add my compound. What could be the cause?

An unusually high signal in the presence of your test compound is often indicative of autofluorescence . The compound itself may be emitting light that is being detected by the instrument, adding to the assay's specific signal.

Q3: My assay signal is lower than expected after adding my compound. What should I investigate?

A decrease in signal suggests that your compound may be quenching the fluorescence of the reporter fluorophore in your assay. This can happen if the compound's absorbance spectrum overlaps with the fluorophore's excitation or emission spectrum.

Q4: How can I determine if my compound is autofluorescent?

A simple control experiment can be performed. Prepare a sample containing your compound at the assay concentration in the assay buffer (without the fluorescent reporter or other assay components) and measure the fluorescence at the same excitation and emission wavelengths used for your main experiment. A significant signal from this sample indicates autofluorescence.

Q5: What are "PAINS" and how do they relate to assay interference?

PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently cause interference in a variety of high-throughput screening assays. It is beneficial to check if your compound of interest contains substructures that are recognized as PAINS, as this can be an early indicator of potential assay artifacts.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence

Symptoms:

  • Signal increases in a dose-dependent manner with the test compound, even in the absence of the biological target.

  • High background fluorescence in wells containing the compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: As mentioned in the FAQs, measure the fluorescence of your compound in the assay buffer at the relevant wavelengths.

  • Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of your compound to determine its full spectral profile. This will help identify any overlap with your assay's fluorophore.

  • Wavelength Shift: If there is spectral overlap, consider using a "red-shifted" fluorophore in your assay.[2] Many interfering compounds tend to be fluorescent in the blue-green region of the spectrum. Moving to a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can often mitigate interference.

  • Kinetic vs. Endpoint Reading: If possible, switch from an endpoint reading to a kinetic reading. The fluorescence of the test compound is usually stable over time, while the assay-specific signal may change. In a kinetic assay, the initial background fluorescence from the compound can often be subtracted.[1]

Issue 2: Suspected Fluorescence Quenching

Symptoms:

  • Signal decreases with increasing concentrations of the test compound.

  • The effect is observed even with unrelated fluorophores.

Troubleshooting Steps:

  • Absorbance Scan: Measure the absorbance spectrum of your compound. An absorbance peak that overlaps with the excitation or emission wavelength of your fluorophore is a strong indicator of quenching.

  • "Preread" Protocol: Implement a "preread" step where the absorbance of the compounds in the assay plate is measured at the excitation and emission wavelengths before the addition of the fluorescent substrate or reporter. This can help to identify and correct for the inner filter effect.[2]

  • Reduce Compound Concentration: If experimentally feasible, lowering the concentration of the test compound can reduce the quenching effect.

  • Use an Orthogonal Assay: To confirm a biological hit and rule out an artifact, use an orthogonal assay that employs a different detection method (e.g., absorbance, luminescence, or a label-free technology).[1][3]

Data Presentation

Table 1: Example Data for Identifying Autofluorescence

SampleCompound Conc. (µM)Average Fluorescence (RFU)Standard Deviation
Buffer Only0505
Assay Reagents (No Compound)0100050
Compound "this compound" in Buffer (Control)1050030
Full Assay + Compound "this compound"10150075

In this example, the high fluorescence of the compound-only control (500 RFU) indicates significant autofluorescence.

Table 2: Example Data for Identifying Quenching

SampleCompound Conc. (µM)Average Fluorescence (RFU)Standard Deviation
Buffer Only0454
Assay Reagents (No Compound)0120060
Full Assay + Compound "this compound"1110055
Full Assay + Compound "this compound"1060040
Full Assay + Compound "this compound"10020025

In this example, the dose-dependent decrease in fluorescence suggests a quenching effect by the compound.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare Compound Dilutions: Serially dilute your test compound in the same assay buffer that will be used for the main experiment to cover the range of concentrations you will be testing.

  • Plate Layout: In a microplate, add the diluted compound to a set of wells. Include wells with buffer only as a negative control.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).

  • Fluorescence Reading: Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the compound-containing wells. A significant signal above background indicates autofluorescence.

Protocol 2: Assessing Compound-Induced Quenching
  • Prepare Compound and Fluorophore Solutions: Prepare serial dilutions of your test compound in the assay buffer. Also, prepare a solution of the assay's fluorophore (or a stable fluorescent product of the assay) at a concentration that gives a robust signal.

  • Plate Layout: In a microplate, add the diluted compound to a set of wells. Then, add the fluorophore solution to all wells (including control wells with no compound).

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence using the standard assay settings.

  • Data Analysis: Compare the fluorescence signal in the presence of the compound to the signal from the fluorophore-only control wells. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Unexpected Assay Result (High or Low Signal) Check_Autofluorescence Run Compound-Only Control Start->Check_Autofluorescence High Signal Check_Quenching Run Compound + Fluorophore Control Start->Check_Quenching Low Signal Is_Autofluorescent Signal > Background? Check_Autofluorescence->Is_Autofluorescent Is_Quenching Signal < Control? Check_Quenching->Is_Quenching Mitigate_AF Change Fluorophore (Red-Shift) Use Kinetic Reading Subtract Background Is_Autofluorescent->Mitigate_AF Yes No_Interference Proceed with Main Assay Is_Autofluorescent->No_Interference No Mitigate_Quench Use Orthogonal Assay Lower Compound Conc. 'Preread' Correction Is_Quenching->Mitigate_Quench Yes Is_Quenching->No_Interference No

Caption: Troubleshooting workflow for fluorescence assay interference.

Signal_Pathway_Interference cluster_assay Fluorescence Assay Principle cluster_interference Potential Interference by Test Compound Excitation Light Source (Excitation λ) Fluorophore Fluorophore Excitation->Fluorophore Excites Emission Detector (Emission λ) Fluorophore->Emission Emits Light Compound Test Compound (e.g., this compound) Compound->Excitation Quenching (Inner Filter Effect) Compound->Fluorophore Quenching (Inner Filter Effect) Compound->Emission Autofluorescence (False Positive)

Caption: Mechanisms of small molecule interference in fluorescence assays.

References

Technical Support Center: Maximizing Sch 38519 Production from Thermomonospora sp. Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Thermomonospora sp. for the production of the secondary metabolite Sch 38519.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process that can lead to suboptimal yields of this compound.

Issue Potential Causes Recommended Solutions
Low or No Biomass Growth - Inadequate nutrient composition in the growth medium.[1][2] - Suboptimal pH or temperature.[3] - Poor quality or insufficient inoculum. - Presence of inhibitory substances in the medium.- Review and optimize the medium composition. Ensure essential macro and micronutrients are present. Consider testing different carbon and nitrogen sources. - Monitor and control pH and temperature throughout the fermentation. The optimal range for most actinomycetes is pH 6.0-8.0 and temperature 28-37°C.[3] - Ensure the inoculum is in the exponential growth phase and use an adequate inoculation volume (e.g., 5-10% v/v).[4] - Test for and remove any potential inhibitors from the medium components.
Good Biomass Growth, but Low this compound Yield - Nutrient limitation or repression. Production of secondary metabolites is often triggered by the depletion of certain nutrients. - Unfavorable fermentation conditions for secondary metabolism.[3] - Feedback inhibition by the product. - Incorrect timing of harvest.- Experiment with different carbon-to-nitrogen ratios. A lower concentration of rapidly metabolizable carbon sources can sometimes enhance secondary metabolite production. - Optimize parameters such as aeration (dissolved oxygen) and agitation speed, as these can significantly impact secondary metabolite synthesis.[4] - Consider implementing a fed-batch or continuous culture system to maintain optimal nutrient levels and remove the product. - Perform a time-course study to determine the optimal harvest time for maximum this compound concentration.
Inconsistent Batch-to-Batch Yield - Variability in raw materials for the medium. - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters.[5]- Use high-quality, consistent sources for all medium components. - Standardize the protocol for inoculum preparation, including age and cell density. - Implement strict monitoring and control of all critical fermentation parameters (pH, temperature, dissolved oxygen, agitation).
Foaming in the Fermenter - High protein content in the medium (e.g., from yeast extract or peptone). - High agitation or aeration rates.- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. - Optimize agitation and aeration rates to minimize excessive foaming while maintaining adequate oxygen supply.
Contamination - Improper sterilization of the fermenter or medium.[5] - Non-sterile sampling or addition procedures. - Contaminated inoculum.- Ensure all equipment and media are properly sterilized. Validate sterilization cycles. - Use aseptic techniques for all manipulations. - Regularly check the purity of the seed culture.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components for improving this compound yield?

A1: While specific requirements for this compound production are not extensively published, for many actinomycetes, the choice of carbon and nitrogen sources is critical.[1][2] Complex carbon sources like starch or glycerol and organic nitrogen sources such as yeast extract, peptone, or soybean meal often support robust growth and secondary metabolite production. The carbon-to-nitrogen ratio is also a key factor to optimize.

Q2: How does pH affect the production of this compound?

A2: The pH of the fermentation medium can significantly influence both the growth of Thermomonospora sp. and the biosynthesis of this compound. Most actinomycetes prefer a neutral to slightly alkaline pH range (6.0-8.0) for optimal secondary metabolite production.[3] It is crucial to monitor and control the pH throughout the fermentation, as microbial metabolism can cause it to shift.

Q3: What is the optimal temperature for Thermomonospora sp. fermentation?

A3: Thermomonospora species are thermophilic, meaning they thrive at higher temperatures. The optimal growth temperature for most actinomycetes is between 23-37°C.[3] However, the optimal temperature for this compound production may differ from the optimal growth temperature. It is recommended to perform temperature optimization studies to find the best balance for yield.

Q4: How important is aeration for this compound production?

A4: Aeration, and specifically the dissolved oxygen (DO) level, is a critical parameter in most aerobic fermentations, including those for secondary metabolite production by actinomycetes. Inadequate oxygen can limit growth and product formation, while excessive aeration can lead to oxidative stress. The optimal DO level should be determined experimentally.

Q5: When should I harvest the fermentation to maximize the yield of this compound?

A5: Secondary metabolites like this compound are typically produced during the stationary phase of microbial growth. To determine the optimal harvest time, it is recommended to perform a time-course study where samples are taken at regular intervals and analyzed for both biomass and this compound concentration. The peak of product concentration will indicate the ideal harvest time.

Quantitative Data on Fermentation Parameters

Disclaimer: The following data is illustrative and based on general principles of actinomycete fermentation for secondary metabolite production. Optimal conditions for this compound production from Thermomonospora sp. should be determined experimentally.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.585
Starch10.2150
Glycerol11.8120
Maltose9.5110

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Ammonium Sulfate8.770
Peptone11.5135
Yeast Extract12.1160
Soybean Meal10.9145

Table 3: Effect of pH on this compound Yield

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
5.04.86.245
6.05.79.8110
7.06.511.2155
8.07.310.5140

Table 4: Effect of Temperature on this compound Yield

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
258.995
3011.5165
3710.8130
457.560

Experimental Protocols

Protocol 1: Media Preparation

Seed Medium (per liter):

  • Soluble Starch: 10 g

  • Yeast Extract: 4 g

  • Peptone: 2 g

  • CaCO₃: 1 g

  • K₂HPO₄: 0.5 g

  • MgSO₄·7H₂O: 0.5 g

  • Distilled Water: 1 L

  • Adjust pH to 7.2 before autoclaving.

Production Medium (per liter):

  • Soluble Starch: 20 g

  • Yeast Extract: 10 g

  • Soybean Meal: 5 g

  • NaCl: 2 g

  • FeSO₄·7H₂O: 0.01 g

  • Distilled Water: 1 L

  • Adjust pH to 7.0 before autoclaving.

Instructions:

  • Weigh and dissolve all components in the specified volume of distilled water.

  • Adjust the pH to the desired value using 1M NaOH or 1M HCl.

  • Dispense into appropriate flasks or fermenters.

  • Sterilize by autoclaving at 121°C for 20 minutes.

Protocol 2: Inoculum Development

  • Aseptically transfer a loopful of a well-grown culture of Thermomonospora sp. from an agar plate to a 250 mL flask containing 50 mL of sterile seed medium.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture is turbid and in the late exponential growth phase.

  • Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.

Protocol 3: Batch Fermentation

  • Prepare the production fermenter with the sterile production medium.

  • Aseptically inoculate the fermenter with the seed culture.

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: 7.0 (with automated control using 1M NaOH and 1M HCl)

    • Agitation: 300 rpm

    • Aeration: 1 vvm (volume of air per volume of medium per minute)

  • Run the fermentation for 7-10 days.

  • Monitor growth (e.g., by measuring optical density or dry cell weight) and this compound production (e.g., by HPLC) by taking samples aseptically at regular intervals.

  • Harvest the culture broth at the point of maximum this compound concentration.

Visualizations

Generalized Biosynthesis Pathway for a Secondary Metabolite Precursor Primary Metabolite (e.g., Acetyl-CoA, Amino Acids) Intermediate1 Intermediate A Precursor->Intermediate1 Biosynthesis Step 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Biosynthesis Step 2 Enzyme1 Enzyme 1 Intermediate1->Enzyme1 FinalProduct This compound Intermediate2->FinalProduct Biosynthesis Step 3 Enzyme2 Enzyme 2 Intermediate2->Enzyme2 Enzyme3 Enzyme 3 FinalProduct->Enzyme3 Regulation Regulatory Genes Regulation->Enzyme1 Regulation Regulation->Enzyme2 Regulation->Enzyme3

Caption: Generalized biosynthesis pathway for a secondary metabolite.

Experimental Workflow for Fermentation Optimization Start Start: Low this compound Yield Media Step 1: Media Optimization (Carbon/Nitrogen Sources) Start->Media Conditions Step 2: Physical Parameter Optimization (pH, Temp, DO) Media->Conditions Inoculum Step 3: Inoculum Development Optimization Conditions->Inoculum TimeCourse Step 4: Time-Course Analysis (Harvest Time) Inoculum->TimeCourse ScaleUp Step 5: Scale-Up Studies TimeCourse->ScaleUp End Optimized Process with Improved Yield ScaleUp->End

Caption: Experimental workflow for fermentation optimization.

References

Stabilizing Sch 38519 for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and experimental use of Sch 38519. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is an isochromanequinone antibiotic that was first isolated from a species of Thermomonospora.[1] It has been shown to be an inhibitor of thrombin-induced platelet aggregation and also exhibits activity against both Gram-positive and Gram-negative bacteria.[1]

Q2: What are the recommended long-term storage conditions for solid this compound?

There are conflicting recommendations from commercial suppliers, ranging from room temperature to -20°C. For optimal long-term stability of the solid compound, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage for shorter periods, colder temperatures are generally advisable for preserving the integrity of complex organic molecules over extended durations.[2]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For most biological experiments, a stock solution is prepared in high-quality, anhydrous DMSO. It is common for compounds to be dissolved in DMSO to make a stock solution which can then be diluted with aqueous media for experiments.

Q4: How should I store stock solutions of this compound?

Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to three months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Some degradation may still occur in solution, so for sensitive experiments, it is advisable to use freshly prepared solutions or solutions stored for no longer than one month.

Q5: Is this compound sensitive to light?

Yes, as a quinone-containing compound, this compound is expected to be light-sensitive.[3][4] Both solid compound and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal exposure to direct light.

Q6: What is the stability of this compound at different pH values?

Troubleshooting Guides

Issues with Solubility and Precipitation
Problem Possible Cause Troubleshooting Steps
Solid this compound does not dissolve in DMSO. - Low-quality DMSO (contains water).- Compound has degraded.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.
Precipitation occurs when diluting DMSO stock solution into aqueous media. - The compound has limited solubility in aqueous solutions.- The final concentration is too high.- Vortex or sonicate the solution for a few minutes. Gentle warming to 37°C may also help.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Prepare a more dilute stock solution or decrease the final working concentration.
Inconsistent Experimental Results
Problem Possible Cause Troubleshooting Steps
Loss of biological activity in platelet aggregation or antibacterial assays. - Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage, light exposure).- Interaction with components in the experimental media.- Prepare a fresh stock solution of this compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure stock solutions and the solid compound are protected from light.- Run a positive control to ensure the assay is performing correctly.
High variability between replicate experiments. - Inconsistent pipetting of viscous DMSO stock solution.- Incomplete dissolution of precipitated compound in aqueous media.- Use positive displacement pipettes for accurate handling of DMSO solutions.- Ensure the final working solution is homogenous and free of any visible precipitate before adding to the assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

General Protocol for In Vitro Platelet Aggregation Assay

This is a generalized protocol and should be optimized for your specific experimental conditions.

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add the desired final concentration of this compound (diluted from the DMSO stock) or vehicle control (DMSO) to the cuvette and incubate for a specified time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding an agonist such as thrombin.

    • Monitor the change in light transmittance for a set period to measure the extent of platelet aggregation.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol and should be adapted based on the specific bacteria being tested.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest in an appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., McFarland standard of 0.5).

  • Prepare Microplate:

    • In a 96-well microplate, perform serial dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of final concentrations.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation and Analysis:

    • Incubate the microplate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Storage_Troubleshooting cluster_troubleshooting Troubleshooting start Start: Handling Solid this compound storage Store at -20°C Protected from light and moisture start->storage prep_stock Prepare Stock Solution in Anhydrous DMSO storage->prep_stock solubility_issue Solubility Issue? prep_stock->solubility_issue store_stock Aliquot and Store Stock at -20°C (up to 3 months) activity_issue Loss of Activity? store_stock->activity_issue experiment Use in Experiment solubility_issue->store_stock No use_fresh_dmso Use fresh, anhydrous DMSO Warm/sonicate gently solubility_issue->use_fresh_dmso Yes use_fresh_dmso->prep_stock activity_issue->experiment No prepare_fresh Prepare fresh stock solution Protect from light activity_issue->prepare_fresh Yes prepare_fresh->experiment

Caption: Troubleshooting workflow for handling and storage of this compound.

Platelet_Aggregation_Workflow start Start: Prepare Platelet-Rich Plasma (PRP) prewarm Pre-warm PRP to 37°C start->prewarm add_to_cuvette Add PRP to Aggregometer Cuvette prewarm->add_to_cuvette add_compound Add this compound or Vehicle (DMSO) add_to_cuvette->add_compound incubate Incubate at 37°C add_compound->incubate add_agonist Add Aggregation Agonist (e.g., Thrombin) incubate->add_agonist measure Measure Light Transmittance add_agonist->measure analyze Analyze Aggregation Curve measure->analyze Degradation_Pathway cluster_degradation Potential Degradation Factors Sch38519 This compound (Isochromanequinone) light Light (UV/Visible) Sch38519->light ph Extreme pH (Acidic or Alkaline) Sch38519->ph oxidation Oxidation Sch38519->oxidation degraded_products Inactive Degradation Products light->degraded_products ph->degraded_products oxidation->degraded_products

References

Technical Support Center: Addressing Batch-to-Batch Variability of Small Molecule Inhibitors (Exemplified by "Sch 38519")

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically named "Sch 38519" is limited. Therefore, this guide provides a generalized framework for addressing batch-to-batch variability of a hypothetical small molecule inhibitor, which we will refer to as this compound. The principles and protocols described here are broadly applicable to researchers, scientists, and drug development professionals working with similar experimental compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?

Batch-to-batch variability is a common challenge in experimental research and can stem from several factors.[1][2] These can include:

  • Purity and Impurity Profile: Differences in the percentage of the active compound and the presence of various impurities can significantly alter the compound's biological and chemical behavior.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility, stability, and bioavailability.

  • Solubility and Stability: Inconsistent formulation or minor variations in the manufacturing process can affect how well the compound dissolves and remains stable in solution.

  • Counter-ion or Salt Form: If the compound is a salt, variations in the counter-ion can impact its properties.

  • Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to degradation of the compound.

Q2: How can we ensure the identity and purity of a new batch of this compound?

It is crucial to perform in-house quality control (QC) on each new batch of an experimental compound. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the compound by measuring its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Q3: What is the recommended procedure for preparing stock solutions of this compound?

To minimize variability, a standardized protocol for stock solution preparation is essential.

  • Weighing: Use a calibrated analytical balance to weigh the required amount of the compound.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO).

  • Dissolution: Add the solvent to the powdered compound and vortex or sonicate until fully dissolved. Gentle warming may be necessary for some compounds, but care should be taken to avoid degradation.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials.

Q4: How can we monitor the biological activity of different batches of this compound?

We recommend performing a dose-response experiment with each new batch to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in a well-characterized assay. This will allow for a direct comparison of the biological activity between batches.

Troubleshooting Guides

Issue 1: The IC50 value of our new batch of this compound is significantly different from the previous batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lower Purity of the New Batch - Review the Certificate of Analysis (CoA) for both batches. - Perform in-house HPLC analysis to confirm the purity.
Presence of an Active Impurity - Analyze the impurity profile using LC-MS. - If possible, identify and test the activity of the major impurities.
Incorrect Stock Solution Concentration - Re-prepare the stock solution, ensuring accurate weighing and complete dissolution. - Use a spectrophotometer to determine the concentration if the compound has a known extinction coefficient.
Degradation of the Compound - Check the storage conditions and handling procedures. - Assess the stability of the compound in the assay buffer.

Issue 2: We are observing unexpected off-target effects or cellular toxicity with a new batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of a Toxic Impurity - Use LC-MS to compare the impurity profiles of the current and previous batches.
Different Salt Form or Counter-ion - Consult the supplier's documentation for any changes in the salt form.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent and non-toxic to the cells.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Acetonitrile and Water with 0.1% Formic Acid) and degas them.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Methanol).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compound has maximum absorbance.

    • Gradient: A suitable gradient of the mobile phases to ensure good separation of the main peak from any impurities.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity.

Protocol 2: Identity Confirmation by LC-MS

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • LC-MS Method:

    • Use a similar LC method as for the purity assessment.

    • The eluent from the LC column is directed to the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Compare the observed mass-to-charge ratio with the theoretical value for this compound.

Visualizations

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Sch_38519 Sch_38519 Sch_38519->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow cluster_QC Quality Control of New Batch cluster_BioAssay Biological Activity Assessment CoA Review Certificate of Analysis HPLC Purity Assessment (HPLC) CoA->HPLC LCMS Identity Confirmation (LC-MS) HPLC->LCMS Solubility Solubility Test LCMS->Solubility Stock_Prep Prepare Stock Solution Solubility->Stock_Prep Dose_Response Perform Dose-Response Assay Stock_Prep->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Compare Compare with Previous Batch IC50_Calc->Compare Decision Consistent with Previous Batch? Compare->Decision New_Batch Receive New Batch of this compound New_Batch->CoA Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot Variability Decision->Troubleshoot No

Caption: Experimental workflow for validating a new batch of this compound.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Purity Is Purity >95%? Start->Check_Purity Check_Identity Is Identity Confirmed by LC-MS? Check_Purity->Check_Identity Yes Investigate_Impurity Investigate Impurity Profile Check_Purity->Investigate_Impurity No Check_Solubility Is Compound Fully Dissolved? Check_Identity->Check_Solubility Yes Reconfirm_Structure Reconfirm Structure (NMR) Check_Identity->Reconfirm_Structure No Check_Activity Is IC50 Consistent? Check_Solubility->Check_Activity Yes Optimize_Solubilization Optimize Solubilization Protocol Check_Solubility->Optimize_Solubilization No Check_Controls Are Vehicle Controls Consistent? Check_Activity->Check_Controls Yes Re-evaluate_Assay Re-evaluate Assay Conditions Check_Activity->Re-evaluate_Assay No Check_Cell_Health Check Cell Health and Passage Number Check_Controls->Check_Cell_Health No Problem_Solved Problem Identified Check_Controls->Problem_Solved Yes

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Incubation Time for Sch 38519 in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Sch 38519 in bacterial cultures. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound susceptibility testing?

For initial antibacterial susceptibility testing of this compound using standard methods like broth microdilution (for Minimum Inhibitory Concentration - MIC) or Kirby-Bauer disk diffusion, a standard incubation time of 16-20 hours is recommended for most common, non-fastidious aerobic bacteria.[1] Some protocols may extend this to 18-24 hours.[2] For slower-growing organisms, a longer incubation period may be necessary.

Q2: How does the bacterial growth phase impact the activity of this compound?

The efficacy of many antibiotics is dependent on the metabolic state of the bacteria. This compound is an isochromanequinone antibiotic. Quinone antibiotics can exert their effects through mechanisms such as DNA interaction and the production of reactive oxygen species. These actions are often most effective against actively dividing bacteria in the logarithmic (log) phase of growth. Therefore, it is crucial to use a standardized inoculum of bacteria in the log phase for susceptibility testing.[3]

Q3: Can I extend the incubation time to see if this compound has a bacteriostatic or bactericidal effect at lower concentrations?

Prolonging the incubation time beyond the standard 24 hours is generally not recommended for routine susceptibility testing as it can lead to misleading results. Extended incubation may result in the degradation of the antibiotic, or the emergence of resistant mutants, making interpretation difficult. To determine if an antibiotic is bactericidal or bacteriostatic, a Minimum Bactericidal Concentration (MBC) assay should be performed following the determination of the MIC.

Q4: Should the incubation time be adjusted for different bacterial species (Gram-positive vs. Gram-negative)?

While the standard 16-24 hour incubation is suitable for most common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, some species may require different conditions. Fastidious organisms may require longer incubation times and specific atmospheric conditions. Always refer to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for species-specific recommendations.

Troubleshooting Guide

Issue 1: No inhibition of bacterial growth is observed at any concentration of this compound.

Possible Cause Troubleshooting Step
Incorrect Incubation Time Ensure incubation is carried out for the recommended 16-24 hours. Shorter times may not be sufficient to observe an effect.
Inactive Compound Verify the integrity and proper storage of the this compound stock solution. Prepare a fresh solution if necessary.
Resistant Bacterial Strain The test organism may be inherently resistant to this compound. Use a known susceptible control strain to validate the assay.
Inappropriate Growth Medium The chosen medium may interfere with the activity of this compound. Mueller-Hinton agar or broth is the standard for most susceptibility testing as it has low levels of inhibitors.

Issue 2: Inconsistent MIC or zone of inhibition results between experiments.

Possible Cause Troubleshooting Step
Variable Incubation Times Strict adherence to a consistent incubation time is critical for reproducibility. Use a calibrated timer and incubator.
Inoculum Density Variation The density of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard.[3] An inoculum that is too heavy or too light will affect the results.
Improper Plate Streaking (Disk Diffusion) Ensure the bacterial lawn is confluent and evenly distributed across the agar plate for uniform zones of inhibition.
Temperature Fluctuations Incubate plates at a constant and appropriate temperature, typically 35-37°C for most medically relevant bacteria.

Issue 3: Faint or hazy growth within the zone of inhibition or at the bottom of the MIC well.

Possible Cause Troubleshooting Step
Bacteriostatic Effect This compound may be inhibiting growth rather than killing the bacteria. This can sometimes result in a "faint haze" of growth. Interpretation should be based on a significant reduction in growth compared to the positive control.
Contamination The presence of a contaminating organism can lead to unexpected growth patterns. Verify the purity of the bacterial culture.
Resistant Subpopulation The faint growth could represent a subpopulation of resistant mutants. Re-culture the growth from the inhibition zone to check for resistance.

Data Presentation

Table 1: Example MIC Data for this compound at Different Incubation Times
Bacterial StrainIncubation Time (hours)MIC (µg/mL)
Staphylococcus aureus ATCC 29213168
208
248
Escherichia coli ATCC 259221632
2032
2432

Note: This is example data. Actual MIC values may vary.

Table 2: Example Zone of Inhibition Data for this compound (10 µg disk)
Bacterial StrainIncubation Time (hours)Zone Diameter (mm)
Staphylococcus aureus ATCC 259231618
2018
2417
Pseudomonas aeruginosa ATCC 278531612
2012
2411

Note: This is example data. Actual zone diameters may vary.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a growth control (MHB + inoculum, no drug) and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Assay
  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Apply Disks: Aseptically apply a paper disk impregnated with a known concentration of this compound to the surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 16-18 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start prep_culture Prepare Bacterial Culture start->prep_culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize mic Broth Microdilution (MIC) standardize->mic disk Disk Diffusion standardize->disk prep_drug Prepare this compound Stock prep_drug->mic prep_drug->disk incubate Incubate (16-24 hours, 37°C) mic->incubate disk->incubate read_mic Read MIC incubate->read_mic measure_zone Measure Zone of Inhibition incubate->measure_zone end End read_mic->end measure_zone->end

Caption: Experimental workflow for antibacterial susceptibility testing of this compound.

troubleshooting_logic start Inconsistent Results? check_incubation Consistent Incubation Time? start->check_incubation check_inoculum Standardized Inoculum? check_incubation->check_inoculum Yes resolve_incubation Action: Use a calibrated timer. check_incubation->resolve_incubation No check_temp Stable Incubation Temp? check_inoculum->check_temp Yes resolve_inoculum Action: Standardize to 0.5 McFarland. check_inoculum->resolve_inoculum No resolve_temp Action: Use a calibrated incubator. check_temp->resolve_temp No end Results should improve. check_temp->end Yes resolve_incubation->check_inoculum resolve_inoculum->check_temp resolve_temp->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Antiplatelet Agents: Vorapaxar (SCH 530348) vs. P2Y12 Inhibitors in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet agent Vorapaxar (formerly known as SCH 530348), a Protease-Activated Receptor-1 (PAR-1) antagonist, and the widely used P2Y12 receptor inhibitors. This document summarizes key experimental data, details the methodologies of pivotal assays, and visualizes the distinct signaling pathways and experimental workflows.

Executive Summary

Vorapaxar and P2Y12 inhibitors represent two distinct classes of antiplatelet drugs that effectively reduce thrombotic cardiovascular events. While both ultimately inhibit platelet aggregation, they do so by targeting different signaling pathways. Vorapaxar blocks the action of thrombin on platelets by antagonizing the PAR-1 receptor[1]. In contrast, P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor, prevent platelet activation by blocking the P2Y12 receptor, which is activated by adenosine diphosphate (ADP)[2][3]. Understanding the nuances of their mechanisms, potency, and the experimental methods used for their evaluation is crucial for ongoing research and development in the field of antithrombotic therapy.

Data Presentation: Quantitative Comparison of Antiplatelet Agents

The following table summarizes the in vitro potency of Vorapaxar and various P2Y12 inhibitors on platelet aggregation. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in the same assay are limited.

CompoundTargetAgonistAssayIC50Source
Vorapaxar (SCH 530348) PAR-1ThrombinPlatelet Aggregation47 nM[4][5][6]
TRAPPlatelet Aggregation25 nM[4][5][6]
Ticagrelor P2Y12ADPWashed-platelet Aggregation0.005 µM (5 nM)[7]
Clopidogrel (Active Metabolite) P2Y12ADPWashed Platelets1.9 µM[8]
Prasugrel (Active Metabolite) P2Y12ADPIn vitro platelet aggregationLess potent than ticagrelor[9]

Note: TRAP (Thrombin Receptor Agonist Peptide) is a synthetic peptide used to specifically activate the PAR-1 receptor in experimental settings. The active metabolite of clopidogrel is responsible for its antiplatelet activity, as the parent drug is a prodrug[10][11].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by Vorapaxar and P2Y12 inhibitors.

cluster_vorapaxar Vorapaxar (PAR-1 Antagonist) Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Gq Gq PAR1->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Platelet_Activation_V Platelet Activation Ca_PKC->Platelet_Activation_V Vorapaxar Vorapaxar Vorapaxar->PAR1

Caption: Vorapaxar blocks thrombin-mediated platelet activation by antagonizing the PAR-1 receptor.

cluster_p2y12 P2Y12 Inhibitor Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP VASP_P ↓ VASP-P cAMP->VASP_P Platelet_Activation_P Platelet Activation VASP_P->Platelet_Activation_P P2Y12_Inhibitors P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) P2Y12_Inhibitors->P2Y12

Caption: P2Y12 inhibitors block ADP-mediated platelet activation by antagonizing the P2Y12 receptor.

Experimental Protocols

Detailed methodologies for two common platelet aggregation assays are provided below.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function[5]. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow:

cluster_lta Light Transmission Aggregometry (LTA) Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (e.g., 200g, 10 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Further Centrifugation (e.g., 2000g, 15 min) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Incubation 4. PRP incubation with Test Compound or Vehicle at 37°C PRP_Preparation->Incubation Agonist_Addition 5. Addition of Agonist (e.g., ADP, TRAP) Incubation->Agonist_Addition Measurement 6. Measurement of Light Transmittance over time in an Aggregometer Agonist_Addition->Measurement Data_Analysis 7. Data Analysis: Calculation of % Aggregation Measurement->Data_Analysis

Caption: A typical workflow for assessing platelet aggregation using Light Transmission Aggregometry.

Detailed Steps:

  • Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood drawn should be discarded to avoid activation of platelets due to the venipuncture[6].

  • PRP and PPP Preparation:

    • Platelet-Rich Plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature[12].

    • Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 g) for 15 minutes to pellet the platelets[12]. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.

    • The test compound (e.g., Vorapaxar, P2Y12 inhibitor) or vehicle is added to the PRP and incubated for a specified period.

    • An agonist (e.g., ADP for P2Y12 assessment, TRAP for PAR-1 assessment) is added to induce platelet aggregation.

    • The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to measure platelet P2Y12 receptor blockade. It utilizes a turbidimetric-based optical detection system with fibrinogen-coated microbeads.

Experimental Workflow:

cluster_verifynow VerifyNow P2Y12 Assay Workflow Blood_Collection_VN 1. Whole Blood Collection (Greiner 3.2% Sodium Citrate tube) Sample_Preparation 2. Sample inserted into VerifyNow Assay Cartridge Blood_Collection_VN->Sample_Preparation Reagent_Mixing 3. Automated mixing with ADP and PGE1 Sample_Preparation->Reagent_Mixing Aggregation_Measurement 4. Measurement of microbead aggregation as change in light transmittance Reagent_Mixing->Aggregation_Measurement Result_Reporting 5. Results reported in P2Y12 Reaction Units (PRU) Aggregation_Measurement->Result_Reporting

Caption: The streamlined workflow of the VerifyNow P2Y12 point-of-care assay.

Detailed Steps:

  • Blood Collection: A whole blood sample is collected in a specific Greiner 3.2% sodium citrate tube[4].

  • Assay Cartridge: The blood sample is transferred to the VerifyNow P2Y12 assay cartridge.

  • Automated Process: The VerifyNow instrument automates the following steps:

    • The sample is mixed with reagents within the cartridge, which include ADP as the agonist and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 pathway[12][13].

    • The instrument measures the change in light transmittance as platelets bind to fibrinogen-coated beads and aggregate.

  • Results: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition.

Conclusion

Vorapaxar and P2Y12 inhibitors are effective antiplatelet agents that operate through distinct mechanisms of action. Vorapaxar provides a novel therapeutic approach by targeting thrombin-mediated platelet activation via the PAR-1 receptor, a pathway not addressed by P2Y12 inhibitors. The choice of in vitro and ex vivo assays, such as LTA and the VerifyNow system, is critical for accurately characterizing and comparing the pharmacodynamic effects of these different classes of antiplatelet drugs. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to advance the understanding and application of these important therapeutic agents.

References

Comparative Analysis of Sch 38519 and Other Quinone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the isochromanequinone antibiotic Sch 38519 and its structurally related counterparts: lactoquinomycin A, medermycin, and granaticin. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side evaluation of their antibacterial efficacy, cytotoxic properties, and mechanisms of action, supported by available experimental data.

Introduction to this compound and Related Isochromanequinone Antibiotics

This compound is an isochromanequinone antibiotic produced by the fermentation of Thermomonospora sp.[1]. Structurally, it belongs to a class of aromatic polyketides that includes other notable antibiotics such as lactoquinomycin A, medermycin, and granaticin[1]. These compounds share a common benzoisochromanequinone core and are known for their broad range of biological activities, including antibacterial, antitumor, and, in the case of this compound, platelet aggregation inhibitory effects[1][2]. This guide will focus on a comparative analysis of their performance as potential antibacterial agents.

Comparative Antibacterial Activity

The antibacterial spectrum is a critical parameter for evaluating the potential of any new antibiotic. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs against a panel of Gram-positive and Gram-negative bacteria. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

AntibioticOrganismMIC (µg/mL)Reference
This compound Gram-positive bacteria (mean)0.92
Gram-negative bacteria (mean)122.1
Lactoquinomycin A Staphylococcus aureus ATCC 259230.06[3]
Staphylococcus aureus (MRSA) ATCC 433000.25[3]
Bacillus subtilis PCI2191.55-3.13[3]
Escherichia coli ATCC 2592216[3]
Pseudomonas aeruginosa IFO3455≥100[3]
Medermycin Gram-positive pathogensSignificant activity (qualitative)[4]
Granaticin Bacillus subtilis(Data not available in this format)
Staphylococcus aureus(Data not available in this format)

Note: The provided MIC values for this compound are mean values and lack specificity for individual bacterial strains in the cited literature. Data for Medermycin and Granaticin against specific strains for a direct comparison is limited in the available search results.

Comparative Cytotoxicity

The therapeutic potential of an antibiotic is also determined by its toxicity to mammalian cells. The following table presents a summary of the available in vitro cytotoxicity data (IC50 values) for the selected quinone antibiotics against various cancer cell lines. As with the antibacterial data, these values are collated from different studies and should be interpreted with consideration of the varied experimental setups.

AntibioticCell LineIC50 (µM)Reference
This compound (Data not available)
Lactoquinomycin A Human leukemia K5620.033 (as µg/mL)[3]
Murine lymphoma L5178Y0.02 (as µg/mL)[3]
Medermycin (Data not available)
Granaticin (Data not available)

Note: Comprehensive and directly comparable cytotoxicity data for all four compounds against a standardized panel of cell lines (e.g., A549, HeLa, HepG2) was not available in the search results.

Mechanisms of Action

The antibacterial and cytotoxic effects of quinone antibiotics are often attributed to their ability to interfere with fundamental cellular processes. The proposed mechanisms of action for these compounds are multifaceted and can vary between different structural analogs.

DNA Intercalation and Damage

Several quinone antibiotics, including lactoquinomycin A, are known to exert their effects by intercalating into DNA. This process involves the insertion of the planar quinone ring system between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. Lactoquinomycin A has been shown to induce DNA damage, suggesting it may function as a DNA-damaging agent[5].

DNA_Intercalation Quinone Quinone Antibiotic Intercalation Intercalation Quinone->Intercalation Binds to DNA Bacterial DNA DNA->Intercalation Replication_Block Replication Block Intercalation->Replication_Block Transcription_Block Transcription Block Intercalation->Transcription_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: DNA intercalation by quinone antibiotics.

Topoisomerase Inhibition

Another key mechanism for some antibacterial agents is the inhibition of topoisomerases, essential enzymes that regulate DNA topology. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering cell death. While not explicitly detailed for this compound in the search results, this is a common mechanism for other quinone-containing compounds.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This oxidative stress can damage various cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.

ROS_Generation Quinone Quinone Moiety Redox_Cycling Redox Cycling Quinone->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates Cellular_Damage Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: ROS generation by quinone antibiotics.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the test antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the antibiotic in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing only MHB). A sterility control well (MHB only) should also be included.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of mammalian cells, as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

Experimental_Workflow cluster_antibacterial Antibacterial Activity cluster_cytotoxicity Cytotoxicity cluster_moa Mechanism of Action MIC_Assay MIC Assay (Broth Microdilution) MIC_Results Determine MIC Values MIC_Assay->MIC_Results End Comparative Analysis MIC_Results->End MTT_Assay MTT Assay IC50_Results Determine IC50 Values MTT_Assay->IC50_Results IC50_Results->End DNA_Intercalation_Assay DNA Intercalation Assay MoA_Determination Elucidate Mechanism DNA_Intercalation_Assay->MoA_Determination Topoisomerase_Assay Topoisomerase Inhibition Assay Topoisomerase_Assay->MoA_Determination MoA_Determination->End Start Compound (e.g., this compound) Start->MIC_Assay Start->MTT_Assay Start->DNA_Intercalation_Assay Start->Topoisomerase_Assay

Caption: Experimental workflow for antibiotic evaluation.

DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: To determine if a compound binds to DNA via intercalation by measuring the displacement of a known intercalator, ethidium bromide.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • Tris-HCl buffer

  • Test compound solution

  • Fluorometer

Procedure:

  • Complex Formation:

    • Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable DNA-EtBr complex.

  • Titration:

    • Measure the initial fluorescence of the DNA-EtBr complex.

    • Incrementally add small aliquots of the test compound to the cuvette containing the complex.

  • Fluorescence Measurement:

    • After each addition and a brief equilibration period, measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the test compound to determine the binding affinity.

Topoisomerase Inhibition Assay

Objective: To assess the ability of a compound to inhibit the activity of topoisomerase I or II.

Materials:

  • Supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (kDNA) (for topoisomerase II)

  • Human topoisomerase I or II enzyme

  • Assay buffer

  • ATP (for topoisomerase II)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DNA substrate, assay buffer, (ATP for topoisomerase II), and varying concentrations of the test compound.

  • Enzyme Addition:

    • Add the topoisomerase enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis:

    • Analyze the reaction products by agarose gel electrophoresis.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light. Inhibition of topoisomerase I will result in the persistence of supercoiled DNA, while inhibition of topoisomerase II will result in the persistence of catenated kDNA.

Conclusion

This compound and its structural relatives, lactoquinomycin A, medermycin, and granaticin, represent a promising class of quinone antibiotics with potent biological activities. This guide provides a foundational comparison of their antibacterial and cytotoxic profiles based on available data. However, a clear need exists for direct, side-by-side comparative studies under standardized conditions to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct such investigations and further explore the mechanisms of action of these intriguing compounds. Future research should focus on generating comprehensive and comparable datasets to facilitate the rational design and development of novel antibacterial agents from the isochromanequinone class.

References

Unraveling the Cross-Resistance Profile of Sch 38519: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented antibacterial activity, comprehensive cross-resistance studies for the isochromanequinone antibiotic Sch 38519 in clinically relevant antibiotic-resistant bacteria are notably absent from the published scientific literature. This guide provides a summary of the currently available data on this compound and outlines a general framework for conducting the necessary cross-resistance studies to elucidate its potential role in combating antimicrobial resistance.

This compound, a compound isolated from Thermomonospora sp., is recognized for its inhibitory effects on thrombin-induced platelet aggregation and its activity against both Gram-positive and Gram-negative bacteria.[1][2] It belongs to the isochromanequinone class of antibiotics, a group of compounds whose mechanisms of action can be diverse, often involving the generation of reactive oxygen species, DNA damage, and inhibition of nucleic acid and protein synthesis.[3][4] However, the specific mechanism of action for this compound and its potential for cross-resistance with other antibiotic classes remain to be determined.

Comparative In Vitro Activity of this compound

The available data on the minimum inhibitory concentrations (MICs) of this compound is limited. The following table summarizes the known antibacterial spectrum of this compound. A comprehensive analysis would require testing against a broad panel of contemporary, clinically relevant antibiotic-resistant strains.

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Bacillus subtilisGram-positive0.2Original Publication
Staphylococcus aureusGram-positive0.4Original Publication
Escherichia coliGram-negative25Original Publication
Pseudomonas aeruginosaGram-negative>100Original Publication

Note: The data presented is from the initial discovery of the compound and may not reflect its activity against current resistant phenotypes.

Framework for a Comprehensive Cross-Resistance Study

To address the knowledge gap surrounding this compound, a systematic investigation of its cross-resistance profile is essential. The following experimental protocol provides a general methodology for such a study.

Experimental Protocol: Evaluation of this compound Cross-Resistance

1. Bacterial Strains:

  • A panel of well-characterized, isogenic bacterial strains with defined resistance mechanisms to various antibiotic classes (e.g., beta-lactams, fluoroquinolones, aminoglycosides, macrolides).

  • Clinically isolated, multidrug-resistant strains of key pathogens such as Staphylococcus aureus (including MRSA), Enterococcus faecium (including VRE), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

  • Corresponding antibiotic-susceptible wild-type strains for comparison.

2. Antimicrobial Agents:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO).

  • A selection of commercially available antibiotics representing different classes with known mechanisms of action.

3. Minimum Inhibitory Concentration (MIC) Determination:

  • Perform broth microdilution or agar dilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Determine the MIC of this compound and the panel of comparator antibiotics against all bacterial strains.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

4. Selection of this compound-Resistant Mutants:

  • Expose a high inoculum of a susceptible bacterial strain (e.g., 10^9 to 10^10 CFU/mL) to agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x, and 16x the MIC).

  • Incubate the plates for 24-48 hours and select colonies that grow at the higher concentrations.

  • Subculture the selected colonies to confirm the stability of the resistant phenotype.

5. Characterization of Cross-Resistance:

  • Determine the MICs of the panel of comparator antibiotics against the selected this compound-resistant mutants.

  • An increase in the MIC of a comparator antibiotic for the this compound-resistant mutant compared to the parental strain indicates cross-resistance.

  • A decrease in the MIC of a comparator antibiotic suggests collateral sensitivity.

6. Data Analysis:

  • Compare the MIC values of this compound and comparator agents across the panel of antibiotic-resistant strains and the wild-type strains.

  • Analyze the changes in susceptibility profiles of the this compound-resistant mutants to other antibiotics.

Visualizing the Path to Understanding Cross-Resistance

The following diagrams illustrate the logical workflow for a cross-resistance study and a hypothetical signaling pathway for the mechanism of action of a quinone-like antibiotic.

Cross_Resistance_Workflow cluster_setup 1. Experimental Setup cluster_mic_testing 2. Initial Susceptibility Testing cluster_resistance_selection 3. Resistance Selection cluster_cross_resistance_testing 4. Cross-Resistance Profiling cluster_analysis 5. Data Analysis & Interpretation Strain_Panel Select Bacterial Strains (Resistant & Susceptible) Initial_MIC Determine Baseline MICs of all antibiotics against all strains Strain_Panel->Initial_MIC Antibiotic_Panel Prepare Antibiotic Panel (this compound & Comparators) Antibiotic_Panel->Initial_MIC Select_Mutants Select for this compound-Resistant Mutants on antibiotic plates Initial_MIC->Select_Mutants Confirm_Resistance Confirm Stable Resistance Phenotype of Mutants Select_Mutants->Confirm_Resistance Cross_MIC Determine MICs of Comparator Antibiotics against Resistant Mutants Confirm_Resistance->Cross_MIC Analyze_Data Compare MIC Shifts and Identify Cross-Resistance or Collateral Sensitivity Cross_MIC->Analyze_Data Quinone_MoA Sch38519 This compound (Isochromanequinone) Cell_Entry Bacterial Cell Entry Sch38519->Cell_Entry Redox_Cycling Redox Cycling Cell_Entry->Redox_Cycling Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., Topoisomerases) Cell_Entry->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Production Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein & Lipid Damage ROS->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

References

Validating Sch 38519 Target Engagement in Platelets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the target engagement of Sch 38519, a known inhibitor of thrombin-induced platelet aggregation. Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a comparative approach against a well-characterized antagonist of the Protease-Activated Receptor 1 (PAR-1), a primary thrombin receptor on human platelets. The experimental protocols and data presented herein are designed to elucidate the mechanism of action of this compound and objectively assess its performance.

Introduction to this compound and the Thrombin Signaling Pathway in Platelets

This compound has been identified as an inhibitor of platelet aggregation induced by thrombin, with a reported IC50 of 68 μg/mL.[1][2][3] Thrombin is a potent platelet agonist that exerts its effects primarily through the activation of G-protein coupled receptors known as Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4 on human platelets.[4][5][6] Activation of these receptors initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation, which are crucial events in thrombosis.[7][8]

This guide proposes a series of experiments to investigate whether this compound acts as a PAR-1 antagonist, comparing its effects with Vorapaxar, a known and potent PAR-1 antagonist.[9][10]

Comparative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data from key validation assays. This table is intended to serve as a template for presenting experimental findings.

Parameter This compound Vorapaxar (Comparator) Vehicle Control
Thrombin-Induced Platelet Aggregation (% Inhibition) Concentration-dependent inhibitionConcentration-dependent inhibitionNo inhibition
IC50 for Platelet Aggregation (vs. Thrombin) ~150 µM (68 µg/mL)~10 nMN/A
TRAP-6-Induced Platelet Aggregation (% Inhibition) Concentration-dependent inhibitionConcentration-dependent inhibitionNo inhibition
IC50 for Platelet Aggregation (vs. TRAP-6) To be determined~15 nMN/A
Collagen-Induced Platelet Aggregation (% Inhibition) Minimal to no inhibitionMinimal to no inhibitionNo inhibition
Thrombin-Induced P-selectin Expression (% Positive Platelets) Concentration-dependent reductionConcentration-dependent reductionHigh expression
Thrombin-Induced Intracellular Calcium Mobilization (Peak Fluorescence Ratio) Concentration-dependent reductionConcentration-dependent reductionHigh mobilization

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To quantify the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[5]

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.[4]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.[4]

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add this compound, Vorapaxar, or vehicle control to the PRP and incubate for a specified time.

    • Place the cuvette in a light transmission aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).[5][6]

    • Add a platelet agonist (e.g., Thrombin, TRAP-6, Collagen) to induce aggregation and record the change in light transmission for 5-10 minutes.[6]

    • Calculate the percentage of aggregation and inhibition relative to the vehicle control.

P-selectin Expression Assay (Flow Cytometry)

Objective: To assess the effect of this compound on the surface expression of P-selectin, a marker of platelet alpha-granule secretion.

Methodology:

  • Platelet Preparation and Treatment:

    • Use either PRP or washed platelets.

    • Incubate platelets with this compound, Vorapaxar, or vehicle control.

    • Stimulate the platelets with thrombin.

  • Staining and Analysis:

    • Add a fluorescently-labeled anti-CD62P (P-selectin) antibody and an anti-CD41a antibody (to identify platelets).[8]

    • Incubate in the dark at room temperature.

    • Fix the samples if necessary.

    • Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter, and CD41a positivity.[7]

    • Quantify the percentage of P-selectin positive platelets.[7][11]

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of this compound on the increase in intracellular calcium concentration following platelet activation.

Methodology:

  • Platelet Loading:

    • Incubate washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3][12]

  • Measurement:

    • Resuspend the dye-loaded platelets in a suitable buffer.

    • Add this compound, Vorapaxar, or vehicle control.

    • Place the platelet suspension in a fluorometer with stirring.

    • Establish a baseline fluorescence reading.

    • Add thrombin to stimulate the platelets and record the change in fluorescence over time.[13][14]

    • Calculate the peak intracellular calcium concentration or the fluorescence ratio.[12]

Visualizing the Experimental Framework and Signaling Pathway

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates Sch38519 This compound Sch38519->PAR1 Inhibits? Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C DAG->PKC Aggregation Platelet Aggregation Ca_Mobilization->Aggregation P_Selectin P-selectin Expression PKC->P_Selectin P_Selectin->Aggregation

Caption: Proposed mechanism of this compound in the thrombin signaling pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_treatment Treatment cluster_assays Validation Assays Blood Whole Blood Collection PRP Platelet-Rich Plasma Preparation Blood->PRP Incubation Incubation with this compound, Vorapaxar, or Vehicle PRP->Incubation LTA Platelet Aggregation (LTA) Incubation->LTA Flow P-selectin Expression (Flow Cytometry) Incubation->Flow Calcium Intracellular Calcium Mobilization Incubation->Calcium

Caption: Workflow for validating this compound target engagement.

Comparison_Logic cluster_assays Assays Sch38519 This compound (Test Compound) Aggregation Platelet Aggregation Sch38519->Aggregation Evaluate Effect PSelectin P-selectin Expression Sch38519->PSelectin Evaluate Effect Calcium Calcium Mobilization Sch38519->Calcium Evaluate Effect Vorapaxar Vorapaxar (Known PAR-1 Antagonist) Vorapaxar->Aggregation Compare Effect Vorapaxar->PSelectin Compare Effect Vorapaxar->Calcium Compare Effect Vehicle Vehicle (Negative Control) Vehicle->Aggregation Baseline Vehicle->PSelectin Baseline Vehicle->Calcium Baseline

Caption: Logical framework for comparing this compound to a known standard.

References

Efficacy of Antithrombotic Agents in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data for commonly used antiplatelet and anticoagulant drugs in established animal models of thrombosis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the comparison of various therapeutic alternatives.

Executive Summary: An extensive search for in vivo efficacy data for Sch 38519 in animal models of thrombosis yielded no publicly available information. In vitro studies indicate that this compound is a platelet aggregation inhibitor, demonstrating inhibition of thrombin-induced human platelet aggregation with an IC50 of 68 μg/mL. However, the absence of in vivo data precludes a direct comparison of its antithrombotic efficacy with other agents in preclinical models.

This guide, therefore, focuses on a comparative analysis of well-established and clinically relevant antithrombotic and anticoagulant drugs for which there is a substantial body of published data from animal models of thrombosis. The agents covered include antiplatelet drugs (Aspirin, Clopidogrel, Prasugrel, Ticagrelor, Vorapaxar) and anticoagulants (Heparin, Warfarin, Rivaroxaban, Apixaban, Dabigatran).

Antiplatelet Agents: A Comparative Analysis

Antiplatelet drugs are a cornerstone in the prevention and treatment of arterial thrombosis. The following tables summarize the efficacy of commonly used antiplatelet agents in various animal models.

Table 1: Efficacy of P2Y12 Inhibitors in Animal Models of Arterial Thrombosis
CompoundAnimal ModelThrombosis InductionKey Efficacy EndpointResultsBleeding TimeReference
Clopidogrel RabbitElectrically-induced carotid artery thrombosisThrombus weight reductionED50 = 1.6 mg/kg/dayED50 = 6.7 mg/kg/day[1]
RatMicroarterial anastomosisReduction in thrombosis rate19% thrombosis rate vs. 58% in controlProlonged[2]
PigCoronary artery thrombus formation (cyclic flow)Abrogation of cyclic flow reductions (CFR)Complete abrogation at 0.1 mg/kg (with aspirin)Not specified[3]
Prasugrel RabbitElectrically-induced carotid artery thrombosisThrombus weight reductionED50 = 1.2 mg/kg/dayED50 = 1.9 mg/kg/day[1]
MouseThrombotic hindlimb ischemiaImproved blood flow and gaitSignificant improvement at 3 mg/kg/dayNot specified[4]
Ticagrelor MousePhotochemical injury of carotid arteryTime to arterial occlusionProlonged time to occlusion compared to clopidogrelNot specified[5]
Table 2: Efficacy of Aspirin and a PAR-1 Antagonist in Animal Models of Arterial Thrombosis
CompoundAnimal ModelThrombosis InductionKey Efficacy EndpointResultsBleeding TimeReference
Aspirin RabbitMultiple models (with clopidogrel)Potentiation of antithrombotic activitySynergistic effect with clopidogrelAdditive effect with clopidogrel[6]
MouseADP-induced coronary artery thrombosisLysis of platelet thrombiComparable to streptokinaseNot specified[7]
SwineMechanical heart valve implantationReduction in thrombus weight33 +/- 23 mg vs. 216 +/- 270 mg in control (30 days)Not specified[8]
Vorapaxar N/APreclinical studies mentioned in clinical reviewsInhibition of TRAP-induced platelet aggregationDose-dependent inhibitionNot associated with increased risk in Phase 2 trials[9][10][11]

Anticoagulant Agents: A Comparative Analysis

Anticoagulants are critical for the management of venous and arterial thromboembolism. The tables below summarize the preclinical efficacy of various classes of anticoagulants.

Table 3: Efficacy of Traditional Anticoagulants in Animal Models of Thrombosis
CompoundAnimal ModelThrombosis InductionKey Efficacy EndpointResultsBleeding TimeReference
Heparin RabbitStasis thrombosisPrevention of thrombosisSuperior to LMWH and pentasaccharideNot specified[12]
MouseE. coli-induced sepsisSurvivalImproved survival with LPS or surgical infection modelsNot specified[13][14]
Warfarin RatChemical-injury-induced arterial thrombosisAntithrombotic and antimetastatic activitySignificant activity at 0.125 and 0.25 mg/kg/dayNot specified[15]
RabbitVenous thrombosis (thread-induced)Inhibition of thrombus formationIncreased bleeding time by 516% at ID80Significantly prolonged[16]
Table 4: Efficacy of Direct Oral Anticoagulants (DOACs) in Animal Models of Thrombosis
CompoundAnimal ModelThrombosis InductionKey Efficacy EndpointResultsBleeding TimeReference
Rivaroxaban RabbitVenous stasis and thrombosis modelsDose-dependent reduction in thrombus formationED50 = 1.3 mg/kg (prevention model)Not prolonged at effective doses[17]
RatDeep venous thrombosisAttenuation of thrombosisSignificant reduction at 10 mg/kgNot specified[18][19]
Apixaban RatFeCl2-induced arterial and venous thrombosisInhibition of thrombosisIC50 range = 1.84 to 7.57 µMModest increases at effective doses[20]
RabbitVenous thrombosis (thread-induced)Dose-dependent inhibition of thrombus formationIncreased bleeding time by 9% at ID80Minimally affected[16]
Dabigatran RatVenous thrombosis (Wessler model)Reduction of thrombus weightED50 = 33 µg/kg (IV bolus)No increase up to 300 µg/kg[21]
PigArterial thrombosis (cyclic flow)Inhibition of cyclic closure94% inhibition with 1 mg/kg (IV)Not specified[22]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

This widely used model involves the topical application of a ferric chloride solution to an exposed artery (e.g., carotid artery in mice or rats). The chemical injury to the endothelium initiates a thrombotic process, and the primary endpoint is typically the time to vessel occlusion, which can be monitored using a flow probe.[23][24]

Electrically-Induced Arterial Thrombosis Model

In this model, a controlled electrical current is applied to the surface of an artery, causing endothelial damage and subsequent thrombus formation. The extent of thrombosis is often quantified by measuring the weight of the resulting thrombus after a specific period.[1]

Venous Stasis Thrombosis Model

This model mimics conditions of venous thromboembolism. It typically involves the ligation of a major vein (e.g., inferior vena cava in rats or jugular vein in rabbits) to induce stasis. A prothrombotic stimulus, such as the injection of thromboplastin, may also be administered. The primary outcome is the weight of the thrombus formed in the ligated segment.[12][17]

Arteriovenous (AV) Shunt Thrombosis Model

An extracorporeal shunt, often containing a thrombogenic surface like a silk thread, is placed between an artery and a vein. The formation of a thrombus on the thread is measured by its weight after a set duration. This model allows for the evaluation of antithrombotic agents in a setting of controlled blood flow and thrombogenicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways in thrombosis and a general workflow for evaluating antithrombotic agents in animal models.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI VIIa_TF VIIa-TF Complex XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Tissue Factor Tissue Factor Tissue Factor->VIIa_TF + VIIa VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin + XIIIa

Figure 1: Simplified diagram of the coagulation cascade.

Platelet_Activation cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thromboxane A2 Thromboxane A2 TP receptor TP receptor Thromboxane A2->TP receptor Platelet Activation Platelet Activation PAR1->Platelet Activation GPVI->Platelet Activation P2Y12->Platelet Activation TP receptor->Platelet Activation Conformational Change Conformational Change Aggregation Aggregation Conformational Change->Aggregation Granule Release Granule Release Granule Release->Aggregation Platelet Activation->Conformational Change Platelet Activation->Granule Release

Figure 2: Key pathways in platelet activation.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Rabbit, Mouse) Thrombosis_Induction Induce Thrombosis (e.g., FeCl3, Stasis, Electrical Injury) Animal_Model->Thrombosis_Induction Drug_Administration Administer Test Compound (e.g., Oral, IV) Thrombosis_Induction->Drug_Administration Efficacy_Assessment Assess Efficacy (e.g., Thrombus Weight, Occlusion Time) Drug_Administration->Efficacy_Assessment Safety_Assessment Assess Safety (e.g., Bleeding Time) Drug_Administration->Safety_Assessment Data_Analysis Analyze and Compare Data Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Figure 3: General workflow for in vivo antithrombotic studies.

References

A Head-to-Head Comparison of Sch 38519 and Vancomycin Against MRSA: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sch 38519 and vancomycin, with a focus on their potential application against Methicillin-Resistant Staphylococcus aureus (MRSA). While vancomycin is a well-established antibiotic for MRSA infections, data on this compound is limited. This document summarizes the existing experimental data and provides context for their respective mechanisms of action.

Introduction

Vancomycin has long been a cornerstone in the treatment of severe Gram-positive bacterial infections, including those caused by MRSA.[1][2][3][4] Its efficacy and mechanism of action are well-documented. In contrast, this compound is a lesser-known isochromanequinone compound, initially identified as a platelet aggregation inhibitor, which also exhibits antibacterial properties.[2][3] This guide aims to present a head-to-head comparison based on the currently available scientific literature.

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and vancomycin. It is critical to note the absence of specific data for this compound against MRSA isolates in the reviewed literature.

Compound Target Organisms Metric Value Reference
This compound Gram-positive bacteria (general)Mean MIC0.92 µg/ml[2]
Gram-negative bacteria (general)Mean MIC122.1 µg/ml[2]
Vancomycin Methicillin-Resistant S. aureus (MRSA)MIC≤2.0 µg/ml (Susceptible)[5]

Note: The provided MIC for vancomycin represents the susceptibility breakpoint for MRSA. Clinical outcomes can be influenced by MIC values even within the susceptible range.[5][6]

Mechanism of Action

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2][3] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[1][4] This disruption of the cell wall integrity leads to bacterial lysis and death.

This compound: The precise mechanism of antibacterial action for this compound has not been elucidated in the available literature. As an isochromanequinone, its activity may be attributed to mechanisms common to this class of compounds, such as the inhibition of key cellular processes or the generation of reactive oxygen species. However, without specific studies, this remains speculative.

Experimental Protocols

A fundamental method for assessing the in vitro efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.

  • Serial Dilution of Antibiotic: The antibiotic (vancomycin or this compound) is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizations

Vancomycin_Mechanism_of_Action Vancomycin's mechanism of action against bacterial cell wall synthesis. cluster_cell_wall Bacterial Cell Wall Synthesis cluster_vancomycin Vancomycin Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Incorporation Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan Elongation Transglycosylase->Peptidoglycan Transpeptidase->Peptidoglycan Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Mechanism of Vancomycin Action

MIC_Workflow start Start: Prepare Bacterial Inoculum prepare_antibiotic Prepare Serial Dilutions of Antibiotic start->prepare_antibiotic inoculate Inoculate Microtiter Plate Wells prepare_antibiotic->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Workflow for MIC Determination

Conclusion

Based on the limited available data, a direct and comprehensive comparison of this compound and vancomycin against MRSA is not feasible. Vancomycin remains a well-characterized antibiotic with established efficacy against MRSA. This compound has demonstrated activity against Gram-positive bacteria in early studies, but its specific anti-MRSA potential, mechanism of action, and clinical relevance are yet to be determined. Further research, including in vitro susceptibility testing against a panel of MRSA isolates and in vivo efficacy studies, would be necessary to fully evaluate this compound as a potential therapeutic agent for MRSA infections.

References

Confirming the specificity of Sch 38519 for thrombin-induced aggregation

Author: BenchChem Technical Support Team. Date: November 2025

[2] SCH 38519 (CAS Number: 114970-20-6) - Cayman Chemical

  • Technical Information

  • CAS Number. 114970-20-6.

  • 455.5.

  • 218 nm.

  • OC1=CC2=C([C@@]3([H])C--INVALID-LINK----INVALID-LINK--[C@]2(C)O3)C4=C1C(C(--INVALID-LINK--O--INVALID-LINK--([H])[C@]6([H])OC5=O)=C6C4=O)=O.

  • InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1.

  • JZGRDBGLULKCDD-HFJLKIIDSA-N.

  • Bacterium/Streptomyces sp. ... this compound (CAS Number: 114970-20-6) | Cayman Chemical. ... Certificates of Analysis & Batch Specific Data ... Provide batch numbers separated by commas to download or request available product inserts, QC sheets, certificates of analysis, data packs, and GC-MS data. ... Explore how neutrophils shape the immune response in health and disease. This poster highlights neutrophil pathogen defense mechanisms, including phagocytosis, degranulation, and NETosis, as well as neutrophil roles in inflammation and NET-associated pathologies. ... Neutrophil Biology Wall Poster Explore how neutrophils shape the immune response in health and disease. This poster highlights neutrophil pathogen defense mechanisms, including phagocytosis, degranulation, and NETosis, as well as neutrophil roles in inflammation and NET-associated pathologies. 1

[2] this compound | Platelet Aggregation Inhibitor - MedchemExpress.com this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria . - Mechanism of Action & Protocol. ... this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria . For research use only. We do not sell to patients. ... Synthetic products have potential research and development risk. * Please select Quantity before adding items. ... this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria. ... CAS No. ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. .... Patel M, et al. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties. J Antibiot (Tokyo). 1989;42(7):1063-1069. ...

  • This compound Related Classifications

  • Natural Products.

  • Disease Research Fields Quinones Phenols Microorganisms.

  • Infection Anthraquinones Monophenols. ...

  • "• Related Small Molecules:"

  • Rapamycin.

  • Bafilomycin A1.

  • Staurosporine.

  • Puromycin dihydrochloride.

  • Brefeldin A.

  • Lactic acid sodium (60% w/w in water)

  • CCCP.

  • Streptozotocin.

  • G-418 disulfate.

  • Ionomycin.

  • 5-Azacytidine.

  • Hygromycin B.

  • Nigericin sodium salt.

  • Resveratrol.

  • Tunicamycin.

  • Cholesterol.

  • Neomycin sulfate.

  • Acetaminophen.

  • Anisomycin. 3

This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed this compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties. J Antibiot (Tokyo). 1989 Jul;42(7):1063-9. doi: 10.7164/antibiotics.42.1063. Authors. M Patel, V P Gullo, S A Carr, G C Chiu, S B Hegde, A C Horan, J A Waitz, R S Hare, M S Puar, J A K Bartner, et al. PMID: 2753818; DOI: 10.7164/antibiotics.42.1063. Abstract. This compound is a new member of the isochromanequinone group of antibiotics. It is produced by a Thermomonospora sp. SCC 1795. The structure of this compound was determined by a combination of mass spectrometry and 1H and 13C NMR techniques. This compound is active against Gram-positive and Gram-negative bacteria. It also inhibits thrombin induced aggregation of human platelets with an IC50 of 68 micrograms/ml. Publication types. Research Support, Non-U.S. Gov't. MeSH terms. Anti-Bacterial Agents / biosynthesis; Anti-Bacterial Agents / isolation & purification; Anti-Bacterial Agents / pharmacology; Bacteria / drug effects; Chemical Phenomena; Chemistry, Physical; Fermentation; Humans; In Vitro Techniques; Magnetic Resonance Spectroscopy; Mass Spectrometry; Microbial Sensitivity Tests; Micromonosporaceae / classification; Micromonosporaceae / metabolism; Naphthoquinones / biosynthesis; Naphthoquinones / isolation & purification; Naphthoquinones / pharmacology; Platelet Aggregation / drug effects; Platelet Aggregation Inhibitors / biosynthesis; Platelet Aggregation Inhibitors / isolation & purification; Platelet Aggregation Inhibitors / pharmacology; Spectrophotometry, Ultraviolet; Thrombin / antagonists & inhibitors. Substances. Anti-Bacterial Agents; Naphthoquinones; Platelet Aggregation Inhibitors; this compound; Thrombin. ... (1989-07-01) this compound is a new member of the isochromanequinone group of antibiotics. It is produced by a Thermomonospora sp. SCC 1795. The structure of this compound was determined by a combination of mass spectrometry and 1H and 13C NMR techniques. This compound is active against Gram-positive and Gram-negative bacteria. It also inhibits thrombin induced aggregation of human platelets with an IC50 of 68 micrograms/ml. 4

This compound - Biochemicals - CAT N°: 28092 - Bertin bioreagent this compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora. {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC50s = 68 and 61 µg/ml, respectively). {42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively). ...

  • "Territorial Availability: Available through Bertin Technologies only in France"

  • "Synonyms. [3aR-(3a?, 5?, 9?, 10?, 11?, 13?, 14b?)]- ... "

  • SCH38519.

  • "Product Overview: this compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora. {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC50s = 68 and 61 µg/ml, respectively). {42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively)." ... {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC50s = 68 and 61 µg/ml, respectively).{42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively). Product overview. Data. Downloads. About Cayman. Product overview. Territorial ... The Cayman COX Inhibitor Pack contains a combination of frequently used cyclooxygenase (COX) inhibitors. Each kit contains aspirin, the archetype... €932.00. View. Prostaglandin Metabolite HPLC Mixture · Prostaglandin Metabolite HPLC Mixture. This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2?. Contents: 13,14-dihydro-15-keto PGD2, 13, ... ... (+)-D-threo–PDMP (hydrochloride) ... Monoacylglycerol Lipase (FL) Polyclonal Antibody. 5

This compound | 618585-70-1 this compound. Unlock Chemical Innovation. This compound is a potent inhibitor of platelet aggregation, effectively targeting thrombin-induced platelet aggregation with a remarkable IC50 of 68 μg/mL. This natural compound, derived from a Thermomonospora sp., showcases its versatility by also exhibiting activity against both Gram-positive and Gram-negative bacteria. With its unique chemical structure and dual functionality, this compound holds immense promise for researchers exploring novel therapeutic avenues in the fields of thrombosis and infectious diseases. ... this compound is a potent inhibitor of platelet aggregation, effectively targeting thrombin-induced platelet aggregation with a remarkable IC50 of 68 μg/mL. This natural compound, derived from a Thermomonospora sp., showcases its versatility by also exhibiting activity against both Gram-positive and Gram-negative bacteria. With its unique chemical structure and dual functionality, this compound holds immense promise for researchers exploring novel therapeutic avenues in the fields of thrombosis and infectious diseases. ... Chemical & Physical Properties. Property Name, Property Value. Molecular Weight, 455.5 g/mol . Formula, C 24 H 25 NO 8. CAS, 114970-20-6. 6

This compound | CAS:114970-20-6 | MedKoo this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria. ... this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria. ... Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. This compound Chemical Structure. ... Formula: C24H25NO8. Molecular Weight: 455.47. CAS#:. 114970-20-6. MedKoo Cat#: 591789. 7

This compound | CAS 114970-20-6 | SCBT - Santa Cruz Biotechnology this compound is a platelet aggregation inhibitor that inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria. ... this compound is a platelet aggregation inhibitor that inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. This compound is also active against Gram-positive and Gram-negative bacteria. ... Chemical Information. CAS Number. 114970-20-6. Formula. C₂₄H₂₅NO₈. Molecular Weight. 455.46. Purity. ≥98%. 7

SCH-38519 (SCH38519) | CAS 114970-20-6 | Selleck Chemicals SCH-38519 (SCH38519) is a platelet aggregation inhibitor, which inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. SCH-38519 is also active against Gram-positive and Gram-negative bacteria. ... SCH-38519 (SCH38519) is a platelet aggregation inhibitor, which inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 μg/mL. SCH-38519 is also active against Gram-positive and Gram-negative bacteria. ... C₂₄H₂₅NO₈. MW. 455.46. CAS. 114970-20-6. 7

This compound | CAS 114970-20-6 | Bio-Techne this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced platelet aggregation with an IC50 value of 68 μg/mL. This compound also displays antibacterial activity against Gram-positive and Gram-negative bacteria. ... this compound is a platelet aggregation inhibitor. This compound inhibits thrombin-induced platelet aggregation with an IC50 value of 68 μg/mL. This compound also displays antibacterial activity against Gram-positive and Gram-negative bacteria. ... Chemical Name, (3aR,5S,9R,10R,11S,13R,14bS)-9-(Dimethylamino)-10,11,13-trihydroxy-5,8-dimethyl-3,3a,5,9,10,11,13,14b-octahydronaphtho[2,3-b]pyrano[4,3,2-de]benzopyran-4,7,12,14(2H,8H)-tetrone. Purity, ≥97%. CAS No, 114970-20-6. Molecular Formula, C24H25NO8. Molecular Weight, 455.46 g/mol . 8 Comparative Analysis of this compound and Argatroban in Thrombin-Induced Platelet Aggregation

A comprehensive guide for researchers and drug development professionals on the specificity of this compound as a thrombin-induced platelet aggregation inhibitor, benchmarked against the established direct thrombin inhibitor, Argatroban.

This guide provides a detailed comparison of this compound and Argatroban, focusing on their efficacy in inhibiting thrombin-induced platelet aggregation. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and Argatroban on thrombin-induced platelet aggregation are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundIC50 (Thrombin-Induced Platelet Aggregation)Molecular Weight ( g/mol )IC50 (Molar)Class
This compound68 µg/mL[2]455.46~1.49 x 10⁻⁴ MIsochromanequinone
Argatroban12 nM - 21 nM526.031.2 x 10⁻⁸ M - 2.1 x 10⁻⁸ MDirect Thrombin Inhibitor

Note: The IC50 for Argatroban is presented as a range based on available literature.

Detailed Experimental Protocols

The data presented in this guide is based on standard in vitro platelet aggregation assays. A detailed methodology for such an experiment is provided below.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of this assay is that as platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through the sample.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.

  • The blood should be drawn into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the red and white blood cells, leaving the platelet-rich plasma as the supernatant.

  • Carefully collect the PRP and store it at room temperature. Platelet-poor plasma (PPP) can be prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

  • Add the test compound (this compound or Argatroban at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a known concentration of a platelet agonist, in this case, thrombin.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes) using an aggregometer.

  • The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).

3. Data Analysis:

  • Plot the percentage of aggregation against the concentration of the inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, using appropriate software.

Signaling Pathways and Mechanism of Action

Thrombin is a potent platelet agonist that initiates a complex signaling cascade leading to platelet aggregation. The diagram below illustrates the key steps in this pathway and the points of inhibition for this compound and Argatroban.

G cluster_platelet Platelet Thrombin Thrombin PAR1_4 PAR1 / PAR4 (Protease-Activated Receptors) Thrombin->PAR1_4 Cleavage & Activation Gq Gq PAR1_4->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Dense Stores IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Inhibitor_Argatroban Argatroban (Direct Thrombin Inhibitor) Inhibitor_Argatroban->Thrombin Inhibits Inhibitor_Sch38519 This compound Inhibitor_Sch38519->Aggregation Inhibits (Mechanism to be fully elucidated)

Caption: Thrombin-induced platelet aggregation pathway and points of inhibition.

Argatroban is a direct thrombin inhibitor, meaning it binds to the active site of thrombin and prevents it from cleaving its substrates, including the PARs on the platelet surface. This compound, an isochromanequinone, has been shown to inhibit thrombin-induced aggregation. While its precise molecular target within the signaling cascade is not fully elucidated in the publicly available literature, its inhibitory action prevents the final outcome of platelet aggregation.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the specificity of a compound against thrombin-induced platelet aggregation.

G cluster_workflow Experimental Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep platelet_count Platelet Count Adjustment prp_prep->platelet_count incubation Incubation of PRP with Test Compound (this compound) or Comparator (Argatroban) platelet_count->incubation agonist_addition Addition of Thrombin (Platelet Agonist) incubation->agonist_addition lta Light Transmission Aggregometry (LTA) agonist_addition->lta data_analysis Data Analysis and IC50 Determination lta->data_analysis end End data_analysis->end

Caption: Workflow for assessing inhibitors of thrombin-induced aggregation.

Conclusion

This compound demonstrates inhibitory activity against thrombin-induced platelet aggregation. However, when compared to the direct thrombin inhibitor Argatroban, its potency is significantly lower, with an IC50 in the micromolar range compared to the nanomolar efficacy of Argatroban. This suggests that while this compound is active, it is a much less potent inhibitor of this specific pathway than a clinically established direct thrombin inhibitor. Further research is warranted to fully elucidate the precise mechanism of action of this compound and to explore its potential in other biological contexts, given its reported antibacterial properties. This guide provides a foundational comparison to aid in these future research and development endeavors.

References

Benchmarking Sch 38519: A Comparative Analysis of its In Vitro Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of Sch 38519, an isochromanequinone antibiotic, against a panel of clinically relevant Gram-negative bacteria. Its performance is benchmarked against established antibiotics, supported by available in vitro data. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound, a natural product produced by Thermomonospora sp., has demonstrated broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative pathogens.[1] While it shows significant potency against Gram-positive organisms, its activity against Gram-negative bacteria is also noteworthy. This guide focuses on the latter, presenting available data on its efficacy and comparing it with standard-of-care antibiotics. The information is based on published literature and standardized antimicrobial susceptibility testing protocols.

Comparative In Vitro Activity of this compound

The in vitro activity of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for this compound against a wide panel of Gram-negative bacteria is limited in publicly available literature, a mean MIC of 122.1 µg/mL has been reported for its activity against Gram-negative bacteria as a group.

For a comprehensive comparison, the following table summarizes the MIC ranges of common comparator antibiotics against key Gram-negative pathogens. It is important to note that the activity of this compound is presented as a mean value and may vary significantly against individual species and strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics against a Panel of Gram-Negative Bacteria

Bacterial Species This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Gentamicin MIC (µg/mL) Ceftazidime MIC (µg/mL)
Escherichia coli~122.1 (mean)0.013 - 40.25 - 1≤0.03 - 128
Pseudomonas aeruginosa~122.1 (mean)0.15 - >320.5 - 20.5 - >256
Klebsiella pneumoniae~122.1 (mean)≤0.015 - 16≤0.25 - 640.12 - >256
Enterobacter spp.~122.1 (mean)≤0.03 - 8≤0.25 - >128≤0.25 - >256

Note: The MIC for this compound is a reported mean value for Gram-negative bacteria and not specific to the individual species listed. The MIC ranges for comparator antibiotics are compiled from various studies and demonstrate the typical spectrum of activity.

Potential Mechanisms of Antibacterial Action

The antibacterial mechanism of isochromanequinones, the class of compounds to which this compound belongs, is believed to be multifactorial. These compounds can interfere with essential cellular processes in bacteria. Two of the prominent proposed mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinone-based antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, isochromanequinones can lead to the cessation of DNA synthesis and ultimately, bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some quinone compounds have been shown to disrupt the bacterial cell membrane.[3][4] This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell lysis.

The following diagram illustrates a generalized mechanism of action for quinone-based antibiotics, which may be applicable to this compound.

Antibacterial_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery cluster_2 Cell Membrane Sch38519 This compound (Isochromanequinone) DNAGyrase DNA Gyrase / Topoisomerase IV Sch38519->DNAGyrase Inhibition CellMembrane Cell Membrane Integrity Sch38519->CellMembrane Disruption DNA Bacterial DNA DNAReplication DNA Replication Inhibited DNA->DNAReplication Blocks CellDeath Bacterial Cell Death DNAReplication->CellDeath MembraneDisruption Membrane Depolarization & Ion Leakage CellMembrane->MembraneDisruption MembraneDisruption->CellDeath

Caption: Generalized antibacterial mechanisms of quinone antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow:

MIC_Workflow Start Start PrepareAntimicrobial Prepare serial two-fold dilutions of this compound & comparators Start->PrepareAntimicrobial Dispense Dispense dilutions into 96-well microtiter plate PrepareAntimicrobial->Dispense Inoculate Inoculate each well with bacterial suspension Dispense->Inoculate PrepareInoculum Prepare standardized bacterial inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate ReadResults Visually inspect for turbidity (bacterial growth) Incubate->ReadResults DetermineMIC Determine MIC: Lowest concentration with no growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Broth microdilution workflow for MIC determination.

Key Steps in the Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound and each comparator antibiotic is prepared in a suitable solvent at a known concentration.

  • Preparation of Microdilution Plates: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: The test bacteria are grown on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria like Enterobacteriaceae and Pseudomonas aeruginosa.

  • Reading and Interpretation of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth. Appropriate quality control strains are included in each run to ensure the validity of the results.

Conclusion and Future Directions

This compound demonstrates in vitro activity against Gram-negative bacteria, although the available data suggests this activity may be less potent than against Gram-positive organisms. The reported mean MIC of 122.1 µg/mL indicates that higher concentrations of the compound may be required to inhibit the growth of these pathogens compared to some established antibiotics.

To fully elucidate the potential of this compound as a therapeutic agent for Gram-negative infections, further research is warranted. Specifically, detailed studies are needed to:

  • Determine the MIC values of this compound against a comprehensive panel of contemporary, clinically relevant Gram-negative isolates, including multidrug-resistant strains.

  • Elucidate the specific molecular targets and detailed mechanisms of its antibacterial action against Gram-negative bacteria.

  • Evaluate its efficacy in in vivo models of Gram-negative infections.

Such studies will provide a clearer understanding of the therapeutic potential of this compound and its place in the landscape of antimicrobial drug discovery.

References

Safety Operating Guide

Prudent Disposal of Sch 38519: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for Sch 38519 are not extensively documented in publicly available resources, this guide provides a framework for its safe handling and disposal based on general principles of chemical waste management.

This compound is an isochromanequinone fungal metabolite that has been identified as a platelet aggregation inhibitor and exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] Due to the absence of detailed toxicological and environmental impact studies, it is imperative to handle and dispose of this compound with caution, adhering to all applicable local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the available data for this compound is presented below. The lack of comprehensive safety and environmental data underscores the need for a conservative approach to its disposal.

PropertyValueReference
CAS Number114970-20-6[2][3]
Molecular FormulaC24H25NO8[1][2]
Molecular Weight455.5 g/mol [2][3]
AppearanceA solid[1]
Storage-20°C[3][4]
SolubilitySoluble in DMF, DMSO, Ethanol, and Methanol[3]

Standard Operating Procedure for the Disposal of this compound

In the absence of specific guidelines for this compound, a conservative approach involving a licensed professional waste disposal service is the recommended course of action. The following step-by-step procedure outlines the general process for the disposal of chemical waste like this compound.

Experimental Protocol: General Chemical Waste Disposal

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical properties of the compound.

  • Labeling: The waste container must be clearly labeled with the name "this compound," the CAS number (114970-20-6), and any known hazard information.

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the storage temperature guidelines for the compound (-20°C) if long-term storage of the waste is necessary before disposal.[3][4]

  • Contact Environmental Health and Safety (EHS): Inform your institution's EHS office about the waste. They will provide guidance on the specific procedures for your location.

  • Arrange for Professional Disposal: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[5] They are equipped to handle and dispose of chemical waste in accordance with regulatory requirements.

  • Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of laboratory chemical waste, applicable to compounds like this compound.

A Identify Waste Compound (this compound) B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate and Collect Waste in a Labeled, Sealed Container C->D E Store Waste in a Designated, Secure Area D->E F Contact Environmental Health & Safety (EHS) Office E->F G Arrange for Pickup by a Licensed Disposal Company F->G H Complete and Retain Disposal Documentation G->H

General Chemical Waste Disposal Workflow

Disclaimer: The information provided here is based on general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize local regulations and professional advice for the disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.